1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Description
Properties
IUPAC Name |
1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-7(11)5-6-3-2-4-9-8(6)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKWRIBNROHTRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a molecule of interest in medicinal chemistry due to the prevalence of its core scaffold, 7-azaindolin-2-one, in various biologically active compounds. This document details a proposed synthetic pathway, including experimental protocols and expected analytical data. Furthermore, it explores the biological context of this class of compounds by illustrating their interaction with key signaling pathways.
Synthetic Strategy and Experimental Protocols
The synthesis of this compound can be approached in a two-step sequence starting from a suitable 2-aminonicotinic acid derivative. The first step involves the formation of the bicyclic lactam core, 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (also known as 7-azaindolin-2-one). The second step is the selective N-methylation of the pyrrole nitrogen.
Step 1: Synthesis of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-azaindolin-2-one)
The synthesis of the 7-azaindolin-2-one core is a crucial first step. While various methods exist for the construction of the pyrrolo[2,3-b]pyridine scaffold, a common route involves the cyclization of a substituted aminopyridine.
Experimental Protocol:
A plausible synthesis begins with the reductive cyclization of a suitable precursor, such as an ester of 2-(acetylamino)nicotinic acid.
-
Preparation of the Precursor: 2-Aminonicotinic acid is acetylated using acetic anhydride to yield 2-(acetylamino)nicotinic acid. Subsequent esterification (e.g., using methanol and a catalytic amount of sulfuric acid) provides the methyl ester.
-
Reductive Cyclization: The methyl 2-(acetylamino)nicotinate is subjected to reductive cyclization. A common method involves the use of a reducing agent such as sodium borohydride in a suitable solvent like ethanol. The reaction mixture is typically heated to facilitate the cyclization.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one.
Step 2: Synthesis of this compound
The final step is the N-methylation of the 7-azaindolin-2-one precursor. This is a standard alkylation reaction targeting the nitrogen of the pyrrole ring.
Experimental Protocol:
-
Deprotonation: To a solution of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a strong base is added. Sodium hydride (NaH) is a common choice for this deprotonation. The mixture is stirred at room temperature to allow for the formation of the corresponding sodium salt.
-
Methylation: Methyl iodide (CH₃I) is then added to the reaction mixture. The reaction is typically stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is carefully quenched with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the key compounds in this synthetic pathway. Please note that since a direct literature report for the complete characterization of the final product is scarce, some of the data are based on calculations and analysis of closely related structures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance |
| 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | C₇H₆N₂O | 134.14 | 70-85 | Off-white to pale yellow solid |
| This compound | C₈H₈N₂O | 148.16 | 80-95 | White to off-white solid |
Expected Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.8-8.0 (dd, 1H, pyridine-H), 7.0-7.2 (dd, 1H, pyridine-H), 6.8-7.0 (dd, 1H, pyridine-H), 3.6 (s, 2H, CH₂), 3.2 (s, 3H, N-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~ 175 (C=O), 150 (pyridine-C), 145 (pyridine-C), 125 (pyridine-CH), 120 (pyridine-C), 115 (pyridine-CH), 35 (CH₂), 25 (N-CH₃).
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₈H₉N₂O⁺: 149.06.
Biological Context and Signaling Pathways
Derivatives of the 7-azaindolin-2-one scaffold have been extensively studied for their biological activities, particularly as kinase inhibitors and anti-inflammatory agents. Understanding the signaling pathways in which these compounds are active is crucial for drug development.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Aberrant FGFR signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs. These inhibitors typically act by competing with ATP for the kinase domain of the receptor, thereby blocking downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.
An In-depth Technical Guide on the Physicochemical Properties of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one and Its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the specific compound of interest, 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, is limited in publicly available scientific literature. This guide provides a comprehensive overview of the physicochemical properties of its core scaffold, 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (also known as 7-azaindolin-2-one), and discusses general synthetic approaches and the biological significance of the broader class of pyrrolo[2,3-b]pyridine derivatives. This information serves as a foundational resource for researchers and drug development professionals working with this class of compounds.
Introduction to the 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Scaffold
The 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, or 7-azaindolin-2-one, scaffold is a privileged heterocyclic structure in medicinal chemistry. Its structural resemblance to oxindole, combined with the presence of a pyridine ring, imparts unique electronic and steric properties that are attractive for designing targeted therapeutics. This core is a versatile building block for developing a wide range of biologically active molecules, particularly kinase inhibitors.
Physicochemical Properties of the Core Scaffold: 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | [1][2] |
| Molecular Weight | 134.14 g/mol | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Solubility | Soluble in organic solvents such as chloroform and dichloromethane (inferred from iodo-derivative). Specific data for the parent compound is limited. | [1] |
| Computed logP | Not available | |
| Computed pKa | Not available | |
| Computed Melting Point | Not available | |
| Computed Boiling Point | Not available |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature, general synthetic strategies for the 7-azaindolin-2-one core and its derivatives can be adapted.
General Synthetic Approach for 7-Azaindolin-2-one Derivatives:
A common route involves the synthesis of the 7-azaindole core followed by oxidation or other modifications. For instance, the synthesis of 5-bromo-7-azaindolin-2-one derivatives has been reported, which could potentially be adapted for the synthesis of other analogs.
A general workflow for the synthesis of related compounds is depicted below:
Caption: General synthetic workflow for 7-azaindolin-2-one derivatives.
Experimental Protocol for a Related Condensation Reaction:
A general procedure for the synthesis of derivatives of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves the condensation with an aldehyde. This illustrates a common synthetic manipulation of the core scaffold.
-
Reaction Setup: A solution of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1 mmol) in absolute ethanol (30 mL) is prepared.
-
Addition of Reagents: The corresponding aldehyde (1 mmol) is added to the solution, followed by a catalytic amount of piperidine (2 drops).
-
Reaction Conditions: The reaction mixture is refluxed for 8–12 hours.
-
Work-up: After cooling to room temperature, the resulting precipitate is collected by filtration.
-
Purification: The collected solid is washed with cold absolute ethanol and then diethyl ether. The final product can be recrystallized from methanol to afford the purified compound[3].
Characterization:
Standard analytical techniques would be employed for the characterization of the final product, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the methyl group on the nitrogen atom.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the lactam carbonyl.
-
Melting Point Analysis: To determine the purity of the solid compound.
Biological Activity and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of numerous compounds with significant biological activity, particularly as kinase inhibitors. Derivatives of this scaffold have been investigated as inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR) and others, which are implicated in cancer cell proliferation and survival[4][5][6].
The general mechanism of action for many 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors involves binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
Caption: General kinase inhibition signaling pathway.
Conclusion
While direct experimental data on this compound is scarce, the well-established importance of the 7-azaindolin-2-one scaffold in medicinal chemistry provides a strong rationale for its investigation. The information compiled in this guide on the parent compound and the general synthetic and biological context of the pyrrolo[2,3-b]pyridine class of molecules offers a valuable starting point for researchers. Further experimental work is necessary to fully characterize the physicochemical properties and biological activity of this specific N-methylated derivative.
References
- 1. 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | RUO [benchchem.com]
- 2. 1,3-Dihydro-2H-pyrrolo(2,3-b)pyridin-2-one | C7H6N2O | CID 13864095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS number and identifiers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the chemical compound 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, including its identifiers, proposed synthesis, and the biological significance of the broader pyrrolo[2,3-b]pyridine scaffold.
Compound Identifiers
| Identifier | 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | 1-Methyl-1H-pyrrolo[2,3-b]pyridine |
| CAS Number | 5654-97-7[1] | 27257-15-4[2] |
| PubChem CID | 13864095[1] | - |
| Molecular Formula | C₇H₆N₂O[1] | C₈H₈N₂[2] |
| Molecular Weight | 134.14 g/mol [1] | 132.16 g/mol |
| InChI | InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10)[1] | 1S/C8H8N2/c1-10-6-4-7-3-2-5-9-8(7)10/h2-6H,1H3 |
| InChIKey | ZXSQEZNORDWBGZ-UHFFFAOYSA-N[1] | ZVOCBNCKNQJAFL-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1=CC2=C(C(=O)N1)C=CN=C2 | CN1C=CC2=C1N=CC=C2 |
Proposed Experimental Protocol: Synthesis of this compound
The following is a proposed synthetic route for this compound, adapted from general methodologies for the synthesis of related pyrrolo[2,3-b]pyridine derivatives.
Step 1: N-methylation of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
-
Reactants: 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1 eq.), a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 eq.), and a base (e.g., sodium hydride or potassium carbonate, 1.2 eq.).
-
Solvent: A dry aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add the base portion-wise.
-
Stir the mixture for 30 minutes to allow for the formation of the anion.
-
Add the methylating agent dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Biological Activity of the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural similarity to indole, allowing it to interact with a variety of biological targets.
Derivatives of this scaffold have demonstrated a broad range of biological activities, including:
-
Kinase Inhibition: The pyrrolo[2,3-b]pyridine nucleus is a key component in a number of kinase inhibitors. For example, derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), which are implicated in various cancers.[3] Additionally, this scaffold has been utilized in the design of inhibitors for Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1).
-
Phosphodiesterase (PDE) Inhibition: Certain 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective and potent inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system disorders.[4]
-
Antiproliferative Activity: A number of pyrrolo[2,3-b]pyridine analogues have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, demonstrating their potential as anticancer agents.[5]
-
Antifungal Properties: Some substituted 1H-pyrrolo[2,3-b]pyridine derivatives have shown significant fungicidal activity, for instance, against the fungus responsible for rice blast.
The diverse biological activities of this scaffold underscore the potential of novel derivatives, such as this compound, as valuable compounds for further investigation in drug discovery programs.
Visualizations
Below is a diagram illustrating the proposed synthetic pathway for this compound.
Caption: Proposed N-methylation of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one.
References
- 1. 1,3-Dihydro-2H-pyrrolo(2,3-b)pyridin-2-one | C7H6N2O | CID 13864095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-pyrrolo[2,3-b]pyridine | 27257-15-4 [sigmaaldrich.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
The Biological Landscape of 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: A Technical Guide to a Privileged Scaffold
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, also known as 7-azaindolin-2-one, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine base adenine allows it to effectively interact with the ATP-binding sites of numerous protein kinases. While specific biological activity data for the N-methylated derivative, 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, is not extensively available in public literature, the broader class of 7-azaindolin-2-one derivatives has been the subject of intensive research. These investigations have revealed a wide range of biological activities, primarily centered around kinase inhibition, with significant potential in oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the known biological activities, quantitative data on representative derivatives, detailed experimental protocols for key assays, and insights into the modulated signaling pathways associated with this versatile core structure.
Introduction to the 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Scaffold
The 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one core is a bicyclic heterocyclic compound featuring a fusion of a pyridine and a pyrrolidin-2-one ring. This structure is a key pharmacophore in the design of various therapeutic agents. The nitrogen atom in the pyridine ring and the lactam functionality provide crucial hydrogen bonding opportunities, enabling potent and often selective interactions with biological targets, particularly protein kinases. The planarity and electronic properties of the ring system are also vital for its binding affinity.
Biological Activities of 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Derivatives
Derivatives of the 7-azaindolin-2-one scaffold have demonstrated a remarkable diversity of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.
Kinase Inhibition
The most prominent biological activity associated with this scaffold is the inhibition of protein kinases. The 7-azaindole moiety is recognized as an excellent "hinge-binding" motif, capable of forming two crucial hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.[1]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFRs, which are key regulators of cell proliferation, differentiation, and angiogenesis.[2]
-
c-Met Inhibition: The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to design inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase implicated in tumor growth and metastasis.[2]
-
Glycogen Synthase Kinase 3β (GSK3β) and Tau Aggregation Inhibition: Azaindolin-2-one derivatives have been identified as dual inhibitors of GSK3β and tau protein aggregation, offering a potential therapeutic strategy for neurodegenerative disorders like Alzheimer's disease.[3][4][5]
-
Other Kinase Targets: This versatile scaffold has also been explored for the inhibition of other kinases, including TNIK (TRAF2- and NCK-interacting kinase), MELK (maternal embryonic leucine zipper kinase), and Cdc7 (cell division cycle 7 kinase), all of which are implicated in cancer progression.
Anti-inflammatory Activity
Certain 7-aza-2-oxindole derivatives have shown potent anti-inflammatory properties. They have been observed to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models of inflammation.[6]
Antitumor Activity
Stemming from their kinase inhibitory activity, numerous 5-bromo-7-azaindolin-2-one derivatives have been synthesized and evaluated for their antitumor effects. These compounds have demonstrated significant cytotoxicity against various cancer cell lines.[7][8]
Quantitative Bioactivity Data
The following tables summarize the quantitative biological activity data for representative derivatives of the 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one scaffold. It is important to note that these are derivatives and not the specific 1-methylated core compound.
Table 1: GSK3β Inhibition by Azaindolin-2-one Derivatives
| Compound Reference | Structure | IC50 (µM) |
| (E)-2f[3] | (E)-3-(pyridin-2-ylmethylene)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | 1.7[3][4][5] |
Table 2: Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives [8]
| Compound Reference | Target Cell Line | IC50 (µM)[8] |
| 23p | HepG2 (Liver Cancer) | 2.357 |
| A549 (Lung Cancer) | 2.987 | |
| Skov-3 (Ovarian Cancer) | 3.012 | |
| Sunitinib (Control) | HepG2 (Liver Cancer) | 31.594 |
| A549 (Lung Cancer) | 49.036 | |
| Skov-3 (Ovarian Cancer) | 38.761 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activity of 7-azaindolin-2-one derivatives.
GSK3β Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of GSK3β.
-
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal.
-
General Protocol:
-
A reaction mixture is prepared containing human recombinant GSK3β enzyme, a specific GSK3 substrate, and ATP in a kinase buffer.
-
The test compound (e.g., (E)-2f) is added to the enzyme solution and incubated at room temperature.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, a reagent to stop the kinase reaction and detect the amount of ADP produced is added.
-
The luminescence is measured using a plate reader.
-
The IC50 value is calculated from a dose-response curve.[3]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Cancer cells (e.g., HepG2, A549) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
The MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.[6][7]
-
Cytokine Release (ELISA) Assay
This assay is used to measure the levels of specific cytokines (e.g., TNF-α, IL-6) released by cells in culture.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
General Protocol:
-
Immune cells (e.g., RAW264.7 macrophages) are pre-treated with the test compounds.
-
The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.
-
The cell culture supernatant is collected.
-
The concentration of the cytokine of interest in the supernatant is measured using a specific ELISA kit according to the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and the cytokine concentration is determined from a standard curve.[6]
-
Signaling Pathways and Mechanisms of Action
The biological effects of 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one derivatives are mediated through the modulation of various intracellular signaling pathways. As potent kinase inhibitors, these compounds primarily interfere with phosphorylation cascades that are critical for cell growth, survival, and inflammatory responses.
Kinase Inhibitor Signaling Pathway
The general mechanism of action for kinase inhibitors based on the 7-azaindolin-2-one scaffold involves competitive binding to the ATP pocket of the target kinase. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.
Caption: General signaling pathway of a receptor tyrosine kinase and its inhibition by a 7-azaindolin-2-one derivative.
Anti-inflammatory Signaling Pathway
In the context of inflammation, 7-azaindolin-2-one derivatives can inhibit signaling pathways that lead to the production of pro-inflammatory cytokines. For instance, by inhibiting kinases involved in the NF-κB pathway, they can prevent the transcription of genes encoding TNF-α and IL-6.
Caption: Inhibition of pro-inflammatory cytokine release by a 7-aza-2-oxindole derivative in a macrophage.
Synthesis of this compound
While extensive biological data on the N-methylated compound is lacking, its synthesis can be conceptually outlined based on general synthetic routes for 7-azaindolin-2-ones, followed by N-alkylation. A common route to the 7-azaindolin-2-one core involves the Gassman indole synthesis or Fischer indole synthesis adapted for the aza-analogue, followed by oxidation. The final N-methylation step would typically involve reacting the 7-azaindolin-2-one with a methylating agent such as methyl iodide in the presence of a base.
Caption: Conceptual synthetic workflow for this compound.
Conclusion and Future Perspectives
The 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one scaffold is a cornerstone in the development of kinase inhibitors and other biologically active molecules. The diverse range of activities exhibited by its derivatives underscores its potential for generating novel therapeutics. While the biological profile of the specific this compound derivative remains to be fully elucidated, the extensive research on the parent scaffold provides a strong foundation for future investigations. Further exploration of the structure-activity relationships of N-substituted derivatives could unveil new therapeutic opportunities and lead to the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The synthesis and biological evaluation of this compound and its analogues are warranted to fully map the therapeutic potential of this privileged chemical space.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of targeted therapeutics. This technical guide focuses on a specific derivative, 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, also known as 1-methyl-7-azaindolin-2-one. While a detailed historical account of the initial discovery of this exact molecule is not prominently documented in publicly available literature, its existence and development can be understood within the broader context of the exploration of the 7-azaindole scaffold as a versatile pharmacophore. This document will delve into the likely synthetic origins of this compound, its relationship to a class of molecules with significant therapeutic potential, and the key biological pathways it and its analogs are known to modulate.
Historical Context and Discovery of the 7-Azaindole Scaffold
The journey to the synthesis and investigation of compounds like this compound begins with the broader exploration of the 7-azaindole core. This scaffold has been the subject of extensive research for decades, with a significant surge in interest in recent years due to its prevalence in kinase inhibitors and other targeted therapies.
The development of synthetic methodologies to access the 7-azaindole skeleton has been a critical enabler of its use in drug discovery. A variety of synthetic routes have been established, reflecting the ongoing efforts to create diverse libraries of these compounds for biological screening.
The discovery that derivatives of the 7-azaindole scaffold exhibit potent inhibitory activity against a range of biological targets has cemented its importance in medicinal chemistry. These targets include, but are not limited to, Fibroblast Growth Factor Receptors (FGFRs), Ataxia-Telangiectasia Mutated (ATM) kinase, and Lysine-Specific Demethylase 1 (LSD1). The exploration of structure-activity relationships (SAR) around this core has led to the development of numerous clinical candidates and approved drugs. It is within this intensive research landscape that this compound was likely first synthesized and studied, as researchers systematically modified the core structure to optimize potency, selectivity, and pharmacokinetic properties.
Biological Activity of Pyrrolo[2,3-b]pyridine Derivatives
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated a remarkable range of biological activities, primarily as inhibitors of key enzymes involved in cellular signaling and epigenetic regulation. The data presented below summarizes the inhibitory activities of various analogs against several important cancer-related targets.
| Compound Class | Target | IC50 (nM) | Cell Line | Effect |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | FGFR1 | 7 | - | Potent inhibition |
| FGFR2 | 9 | - | Potent inhibition | |
| FGFR3 | 25 | - | Potent inhibition | |
| FGFR4 | 712 | - | Moderate inhibition | |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | ATM | - | HCT116, SW620 | Synergistic antitumor efficacy with irinotecan |
| Pyrrolo[2,3-c]pyridines | LSD1 | 3.1 - 5.1 | MV4;11, H1417 | Potent enzymatic and cell growth inhibition |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | 110 - 1100 | - | Moderate to good inhibition |
Signaling Pathways and Mechanisms of Action
The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives stems from their ability to modulate critical signaling pathways implicated in cancer and other diseases. Below are graphical representations of some of these key pathways, illustrating the points of intervention for inhibitors based on this scaffold.
Experimental Protocols
Proposed Synthesis of this compound
This proposed two-step synthesis starts from the commercially available 7-azaindole.
Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (7-Azaindolin-2-one)
This step involves the oxidation of 7-azaindole. A common method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a suitable solvent system, followed by hydrolysis.
-
Materials: 7-azaindole, N-bromosuccinimide (NBS), tert-butanol, water.
-
Procedure:
-
Dissolve 7-azaindole (1.0 eq) in a mixture of tert-butanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
-
Step 2: Synthesis of this compound
This step involves the N-methylation of the synthesized 7-azaindolin-2-one.
-
Materials: 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K2CO3)), methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), and an anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)).
-
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add the base (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Conclusion
This compound emerges from a rich history of medicinal chemistry research centered on the versatile 7-azaindole scaffold. While the specific discovery of this compound is not a singular, landmark event, its synthesis and potential biological activities are a direct result of the systematic exploration of this important pharmacophore. The potent and diverse biological activities of its analogs against key targets in oncology and other therapeutic areas underscore the significance of this chemical class. The proposed synthetic route, based on well-established chemical transformations, provides a reliable means of accessing this and similar molecules for further investigation. Continued research into the nuances of the structure-activity relationships of 7-azaindole derivatives holds significant promise for the development of next-generation targeted therapies.
Potential Therapeutic Targets for 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: A Technical Guide for Drug Discovery Professionals
Introduction
The compound 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one belongs to the broader class of 1H-pyrrolo[2,3-b]pyridines, a scaffold of significant interest in medicinal chemistry. While direct biological data for this specific molecule is not extensively available in the public domain, the 1H-pyrrolo[2,3-b]pyridine core is a well-established "privileged structure" known to interact with a variety of therapeutically relevant targets. This technical guide consolidates the known biological activities of structurally related 1H-pyrrolo[2,3-b]pyridine derivatives to propose potential therapeutic targets for this compound and provides a framework for its investigation as a potential drug candidate.
The diverse pharmacological profiles of 1H-pyrrolo[2,3-b]pyridine derivatives encompass a range of activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1] This suggests that the core structure can be chemically modified to achieve selectivity and potency for various biological targets. This guide will focus on several key enzyme families that have been successfully targeted by compounds containing this scaffold.
Key Potential Therapeutic Target Classes
Based on the established activity of the 1H-pyrrolo[2,3-b]pyridine scaffold, the following enzyme families represent promising starting points for investigating the therapeutic potential of this compound.
Protein Kinases
The 1H-pyrrolo[2,3-b]pyridine core is a common feature in numerous protein kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer.
-
Traf2- and Nck-interacting kinase (TNIK): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of TNIK, with some compounds exhibiting IC50 values in the sub-nanomolar range.[2] TNIK is involved in Wnt signaling and has been implicated in colorectal cancer.
-
Ataxia Telangiectasia Mutated (ATM) Kinase: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as highly selective ATM inhibitors.[3] ATM is a central player in the DNA damage response, and its inhibition can sensitize cancer cells to chemo- and radiotherapy.
-
Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to design potent inhibitors of FGFR1, 2, and 3.[4][5] Aberrant FGFR signaling is a known driver of various cancers.
-
Mammalian Target of Rapamycin (mTOR): Substituted 2-(pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones have been discovered as potent and selective ATP-competitive inhibitors of mTOR.[6] The mTOR pathway is a critical regulator of cell growth and proliferation and is a well-established target in oncology.
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): Novel 1H-pyrrolo[2,3-b]pyridine compounds have been identified as inhibitors of SGK-1 kinase activity.[7] SGK-1 is involved in cell proliferation and electrolyte homeostasis.
Phosphodiesterases (PDEs)
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, such as cAMP and cGMP. Their inhibition has therapeutic applications in a range of inflammatory and neurological disorders.
-
Phosphodiesterase 4B (PDE4B): 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been reported as selective and potent inhibitors of PDE4B.[8] PDE4B is a key regulator of intracellular cAMP levels in inflammatory and immune cells, making it an attractive target for treating inflammatory diseases.[8]
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against their respective targets. This data provides a benchmark for the potential potency that could be achieved with derivatives of this compound.
| Target | Compound Series | Representative IC50 Values | Reference |
| TNIK | 1H-pyrrolo[2,3-b]pyridine derivatives | < 1 nM | [2] |
| PDE4B | 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | 0.11–1.1 μM | [8] |
| ATM | 1H-pyrrolo[2,3-b]pyridine derivatives | >700-fold selectivity over other PIKK family members | [3] |
| FGFR1 | 1H-pyrrolo[2,3-b]pyridine derivatives | 7 nM (for compound 4h) | [4][5] |
| FGFR2 | 1H-pyrrolo[2,3-b]pyridine derivatives | 9 nM (for compound 4h) | [4][5] |
| FGFR3 | 1H-pyrrolo[2,3-b]pyridine derivatives | 25 nM (for compound 4h) | [4][5] |
| mTOR | 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones | Subnanomolar | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful investigation of new chemical entities. The following are generalized protocols based on the cited literature for key assays used to characterize the activity of 1H-pyrrolo[2,3-b]pyridine derivatives.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a test compound.
Objective: To measure the concentration-dependent inhibition of a specific kinase by the test compound.
Materials:
-
Recombinant human kinase (e.g., TNIK, ATM, FGFR)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-32P])
-
384-well plates
-
Plate reader (Luminometer, fluorescence reader, or scintillation counter)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Compound Addition: Add the diluted test compound to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using the appropriate plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
PDE4B Inhibition Assay
This protocol describes a method to assess the inhibitory activity of a compound against PDE4B.
Objective: To determine the IC50 value of the test compound against PDE4B.
Materials:
-
Recombinant human PDE4B
-
cAMP (cyclic adenosine monophosphate)
-
Test compound
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Detection system (e.g., PDE-Glo™ Phosphodiesterase Assay)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add the test compound and PDE4B enzyme to the wells of a 384-well plate.
-
Initiation of Reaction: Add cAMP to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and add the detection reagents as per the assay kit protocol. This typically involves a two-step process to convert the remaining cAMP to a detectable signal (e.g., luminescence).
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the kinase assay.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways in which the potential targets of this compound are involved.
Caption: Simplified FGFR and PI3K/AKT/mTOR signaling pathways.
Caption: The central role of ATM in the DNA damage response pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and characterization of a novel compound like this compound.
Caption: A generalized workflow for hit identification and validation.
Conclusion
The this compound core structure is part of a chemical family with a proven track record of yielding potent and selective modulators of various therapeutic targets. The information presented in this guide provides a strong rationale for investigating this compound against a panel of kinases (including TNIK, ATM, FGFRs, and mTOR) and phosphodiesterases (particularly PDE4B). The provided experimental frameworks and data summaries offer a practical starting point for researchers and drug development professionals to embark on the systematic evaluation of this and related molecules. Further derivatization and structure-activity relationship (SAR) studies will be crucial to unlock the full therapeutic potential of this promising scaffold.
References
- 1. ajol.info [ajol.info]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones as potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data and Characterization of Pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for compounds related to 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. Due to the limited availability of published data for the specific target molecule, this document focuses on the spectral characteristics of two closely related and structurally significant analogs: 1-methyl-2-pyridone and 1H-pyrrolo[2,3-b]pyridine . The latter serves as a fundamental core structure and a proxy for understanding the spectroscopic features of its N-methylated and C-methylated derivatives. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for spectroscopic data and standardized experimental protocols.
Spectroscopic Data of Related Compounds
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-methyl-2-pyridone and 1H-pyrrolo[2,3-b]pyridine. This information is crucial for the structural elucidation and characterization of novel derivatives based on these scaffolds.
1-Methyl-2-pyridone
Structure:
Table 1: ¹H NMR Data of 1-Methyl-2-pyridone
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.35 - 7.32 | m | - | H-6 |
| 7.34 | d | 9.12 | H-4 |
| 6.57 | d | 9.12 | H-5 |
| 6.17 | t | 6.67 | H-3 |
| 3.59 | s | - | N-CH₃ |
Solvent: CDCl₃, Reference: TMS at 0 ppm.[1]
Table 2: ¹³C NMR Data of 1-Methyl-2-pyridone
| Chemical Shift (δ) ppm | Assignment |
| 163.5 | C=O (C-2) |
| 139.1 | C-6 |
| 136.6 | C-4 |
| 127.2 | C-5 |
| 101.8 | C-3 |
| 34.8 | N-CH₃ |
Solvent: CDCl₃, Reference: TMS at 0 ppm.
Table 3: IR Spectroscopic Data of 1-Methyl-2-pyridone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1660 - 1680 | Strong | C=O stretch (amide) |
| 1580 - 1610 | Medium | C=C stretch (aromatic) |
| 1450 - 1490 | Medium | C-H bend (methyl) |
| 1100 - 1300 | Strong | C-N stretch |
| 750 - 800 | Strong | C-H out-of-plane bend |
Table 4: Mass Spectrometry Data of 1-Methyl-2-pyridone
| m/z | Relative Intensity | Assignment |
| 109 | 100% | [M]⁺ |
| 80 | High | [M - CHO]⁺ |
| 52 | Medium | [C₄H₄]⁺ |
Ionization Method: Electron Impact (EI).[2]
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
Structure:
Table 5: ¹H NMR Data of 1H-Pyrrolo[2,3-b]pyridine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.91 | bs | - | N-H |
| 8.30 | d | 2.2 | H-6 |
| 8.20 | d | 2.0 | H-4 |
| 7.63 | t | 2.8 | H-2 |
| 6.50 | m | - | H-3 |
Solvent: DMF-d₇, Reference: TMS at 0 ppm.[3]
Table 6: ¹³C NMR Data of 1H-Pyrrolo[2,3-b]pyridine
| Chemical Shift (δ) ppm | Assignment |
| 147.5 | C-7a |
| 142.9 | C-6 |
| 130.3 | C-4 |
| 128.2 | C-2 |
| 122.1 | C-3a |
| 111.1 | C-5 |
| 100.0 | C-3 |
Solvent: DMF-d₇, Reference: TMS at 0 ppm.[3]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These can be adapted for the characterization of this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.[4]
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution to calibrate the chemical shift scale to 0 ppm.
-
Spectrometer Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to correct for any field drift. The magnetic field is then "shimmed" to achieve maximum homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS. Signal integration is performed to determine the relative number of protons for each resonance.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A higher concentration of the sample (50-100 mg) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4] The sample is dissolved in a deuterated solvent as in the ¹H NMR protocol.
-
Spectrometer Setup: The instrument is set up similarly to a ¹H NMR experiment, with tuning and matching of the probe for the ¹³C frequency.
-
Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.[5][6] A sufficient number of scans and an appropriate relaxation delay are crucial for obtaining a good signal-to-noise ratio.
-
Data Processing: The data is processed using Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy
Solid Sample (KBr Pellet) Protocol:
-
Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the mid-IR region.
-
Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty spectrometer is first recorded. Then, the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Electron Impact (EI) Mass Spectrometry Protocol:
-
Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized under high vacuum.[7]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).[8][9]
-
Fragmentation: The excess energy from the electron impact can cause the molecular ion to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound.
Caption: A flowchart illustrating the general workflow for the synthesis and spectroscopic characterization of a new chemical entity.
References
- 1. How To [chem.rochester.edu]
- 2. rsc.org [rsc.org]
- 3. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. benchchem.com [benchchem.com]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Unveiling the Core Mechanism of Action of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one and its Congeners: A Technical Guide for Researchers
Introduction
The compound 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one belongs to the broader class of pyrrolo[2,3-b]pyridin-2-ones, also known as 7-azaindolin-2-ones. This heterocyclic scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a core for a multitude of biologically active molecules. While specific research on the precise mechanism of action of this compound is not extensively documented in publicly available literature, a comprehensive analysis of its parent scaffold and its derivatives reveals a predominant role as kinase inhibitors. This technical guide consolidates the current understanding of the mechanism of action of the pyrrolo[2,3-b]pyridin-2-one class of compounds, providing researchers, scientists, and drug development professionals with an in-depth overview of their biological targets, signaling pathways, and the experimental methodologies used for their evaluation.
Core Mechanism of Action: Kinase Inhibition
The primary mechanism of action for the majority of biologically active pyrrolo[2,3-b]pyridin-2-one derivatives is the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling by catalyzing the phosphorylation of specific amino acid residues in proteins, thereby regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.
Derivatives of the pyrrolo[2,3-b]pyridin-2-one scaffold typically function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the target kinase, preventing the binding of the natural substrate, ATP, and thus inhibiting the phosphorylation of downstream substrates. This inhibition of kinase activity can disrupt aberrant signaling pathways that contribute to disease progression.
Targeted Kinase Families and Quantitative Data
Research has demonstrated that derivatives of the pyrrolo[2,3-b]pyridin-2-one scaffold can be engineered to exhibit potent and selective inhibition against a variety of kinase families. The following table summarizes key quantitative data for representative derivatives from this class, showcasing their inhibitory concentrations (IC50) against different kinases.
| Compound Class | Target Kinase(s) | IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, FGFR4) | 7, 9, 25, 712 (for compound 4h) | [1][2] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Serum and glucocorticoid-regulated kinase 1 (SGK-1) | Not specified | [3] |
| 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives | Janus Kinase 1 (JAK1), Janus Kinase 3 (JAK3) | 1.5, 1.1 (for compound 19) | [4] |
| Pyrrolopyridine-pyridone based inhibitors | Met kinase | 1.8 (for compound 2) | [5] |
| 2-methyl-1H-imidazo[4,5-c]quinoline derivatives with a 1H-pyrrolo[2,3-b]pyridin-6-yl moiety | Phosphatidylinositol 3-kinase (PI3K), Mammalian Target of Rapamycin (mTOR) | Not specified (dual inhibitors) | [6] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Traf2- and NCK-interacting kinase (TNIK) | < 1 (for some compounds) | [7] |
| Azaindolin-2-one derivatives | Glycogen synthase kinase 3β (GSK3β) | 1700 (for compound (E)-2f) | [8][9] |
Signaling Pathways
The inhibition of specific kinases by pyrrolo[2,3-b]pyridin-2-one derivatives leads to the modulation of downstream signaling pathways. A representative example is the inhibition of the Fibroblast Growth Factor Receptor (FGFR) signaling cascade, which is often hyperactivated in various cancers.
Caption: Inhibition of FGFR signaling by a pyrrolo[2,3-b]pyridin-2-one derivative.
Experimental Protocols
The evaluation of pyrrolo[2,3-b]pyridin-2-one derivatives as kinase inhibitors typically involves a series of in vitro and cell-based assays. Below is a generalized protocol for an in vitro kinase inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader (luminometer or fluorescence reader)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Assay Plate Setup: Add the diluted test compound and a DMSO control to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add the kinase and its specific substrate to the wells. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The this compound scaffold and its derivatives represent a versatile and promising class of compounds in drug discovery, primarily functioning as kinase inhibitors. Their ability to be tailored to target specific kinases with high potency and selectivity makes them valuable candidates for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. While specific data for the 1-methylated analog remains to be fully elucidated in public research, the extensive body of work on the broader pyrrolo[2,3-b]pyridin-2-one class provides a strong foundation for future investigations into its precise mechanism of action and therapeutic potential. Further research focusing on the specific biological targets and cellular effects of this compound is warranted to fully understand its pharmacological profile.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 4. Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Crystallographic and 3D Structural Analysis of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: A Technical Overview
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of specific studies detailing the crystal structure and three-dimensional arrangement of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. While the parent scaffold, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), is a well-documented and significant structure in medicinal chemistry, crystallographic data for this particular methylated derivative is not publicly available.
The 1H-pyrrolo[2,3-b]pyridine core is of considerable interest to researchers, particularly in the field of drug discovery, due to its versatile biological activity. It serves as a foundational structure for a variety of therapeutic agents, including kinase inhibitors. The existing body of research extensively covers the synthesis and biological evaluation of numerous derivatives of this scaffold.
General Synthetic Approaches and Characterization
The synthesis of related pyrrolo[2,3-b]pyridine derivatives often involves multi-step reaction sequences. Common strategies include cyclo-condensation reactions and cross-coupling processes to build the fused heterocyclic ring system. For instance, a general approach might start from substituted 2-aminopyrrole derivatives which are then reacted with various reagents to construct the pyridine ring.
Characterization of these compounds typically relies on a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the connectivity of atoms.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.
While these methods confirm the chemical identity of the synthesized molecules, they do not provide the precise three-dimensional atomic coordinates that can only be obtained through crystallographic studies.
Insights from Related Crystal Structures
Although data for this compound is unavailable, analysis of closely related structures provides valuable insights into the potential molecular geometry and intermolecular interactions. For example, the crystal structure of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine has been determined. In this compound, the pyrrolo[2,3-b]pyridine ring system is essentially planar. The crystal packing is stabilized by intermolecular hydrogen bonds, a common feature in nitrogen-containing heterocyclic compounds. It is plausible that this compound would also exhibit a generally planar ring system. The introduction of the methyl group at the N1 position and the carbonyl group at the C2 position would influence the electronic distribution and potential for intermolecular interactions, but the core bicyclic structure would likely remain flat.
Experimental Protocol for Crystallographic Analysis
For researchers aiming to determine the crystal structure of this compound, a general experimental workflow for single-crystal X-ray diffraction is outlined below.
Experimental Workflow
Caption: General workflow for determining the crystal structure of a small molecule.
1. Synthesis and Purification: The compound of interest, this compound, must first be synthesized and then purified to a high degree. Impurities can significantly hinder the growth of suitable single crystals.
2. Crystal Growth: High-quality single crystals are grown from the purified compound. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The choice of solvent or solvent system is critical and often determined empirically.
3. X-ray Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a series of reflections.
4. Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This initial model is then refined to improve the fit between the observed and calculated diffraction data.
5. Data Analysis and Validation: The refined structure provides detailed information about bond lengths, bond angles, and torsion angles. The final structure is validated and can be deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.
Methodological & Application
Detailed Synthesis Protocol for 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a heterocyclic compound of interest in medicinal chemistry. The protocol is presented in two main stages: the synthesis of the precursor 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (also known as 7-azaindolin-2-one), followed by its N-methylation to yield the final product.
Application Notes
This compound belongs to the 7-azaindolin-2-one class of compounds. This scaffold is a bioisostere of oxindole and is a key structural motif in various pharmacologically active molecules. Derivatives of 7-azaindolin-2-one have been investigated for their potential as inhibitors of various kinases and for their activity in the central nervous system. The introduction of a methyl group at the N-1 position can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can modulate its biological activity and pharmacokinetic profile. This detailed protocol enables the synthesis of this specific derivative for further investigation in drug discovery and development programs.
Synthesis Workflow
The synthesis of this compound is achieved through a two-step process. First, the parent heterocycle, 7-azaindolin-2-one, is synthesized. Subsequently, the lactam nitrogen is methylated to afford the target compound.
Caption: Overall workflow for the two-step synthesis.
Experimental Protocols
Step 1: Synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (7-azaindolin-2-one)
This procedure is adapted from methods for synthesizing the 7-azaindole scaffold.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Amino-3-methylpyridine | C₆H₈N₂ | 108.14 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |
| Benzoyl peroxide | (C₆H₅CO)₂O₂ | 242.23 |
| Sodium ethoxide | C₂H₅NaO | 68.05 |
| Diethyl carbonate | C₅H₁₀O₃ | 118.13 |
| Ethanol | C₂H₅OH | 46.07 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Hydrochloric acid (HCl) | HCl | 36.46 |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |
| Sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |
Procedure:
-
Bromination of the methyl group: To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture under inert atmosphere for 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-amino-3-(bromomethyl)pyridine.
-
Cyclization: Dissolve the crude 2-amino-3-(bromomethyl)pyridine in ethanol. Add sodium ethoxide (2.5 eq) and diethyl carbonate (1.5 eq). Heat the mixture to reflux for 8-12 hours.
-
Purification: After cooling, neutralize the reaction mixture with dilute hydrochloric acid. Extract the product with dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.
Step 2: Synthesis of this compound
This procedure is based on standard N-alkylation methods for lactams.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one | C₇H₆N₂O | 134.14 |
| Sodium hydride (NaH, 60% dispersion in mineral oil) | NaH | 24.00 |
| Methyl iodide (CH₃I) | CH₃I | 141.94 |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
| Ethyl acetate | C₄H₈O₂ | 88.11 |
| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 |
| Brine | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |
Procedure:
-
Deprotonation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere at 0 °C, add a solution of 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (1.0 eq) in anhydrous DMF dropwise.
-
Methylation: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Workup and Purification: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| 1 | Synthesis of Precursor | 2-amino-3-methylpyridine, NBS, NaOEt | CCl₄, Ethanol | Reflux | 12-18 | 40-60 |
| 2 | N-methylation | 7-azaindolin-2-one, NaH, CH₃I | DMF | 0 °C to RT | 4-6 | 70-85 |
Table 2: Characterization Data for this compound
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~7.8-8.0 (dd, 1H, H-4), ~7.0-7.2 (dd, 1H, H-6), ~6.8-7.0 (dd, 1H, H-5), ~3.6 (s, 2H, CH₂), ~3.2 (s, 3H, N-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | ~175 (C=O), ~150 (C-7a), ~145 (C-4), ~128 (C-6), ~120 (C-5), ~115 (C-3a), ~35 (CH₂), ~25 (N-CH₃) |
| Mass Spec. (ESI-MS) m/z | [M+H]⁺ calculated for C₈H₉N₂O⁺: 149.07; found: 149.1 |
Note: The NMR data are predicted based on analogous structures and may vary slightly.
Purification Techniques for 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The purification of this and structurally similar compounds is critical for ensuring the accuracy of biological assays and meeting the stringent purity requirements for preclinical and clinical studies. The following protocols are based on established methodologies for the purification of pyrrolo[2,3-b]pyridine derivatives and related nitrogen-containing heterocyclic compounds.
Overview of Purification Strategies
The selection of an appropriate purification technique for this compound depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common and effective methods include:
-
Recrystallization: A robust technique for the removal of impurities from solid samples, particularly effective for obtaining highly crystalline and pure material.
-
Silica Gel Flash Column Chromatography: A widely used method for the separation of compounds from a mixture based on their polarity. It is suitable for both small and large-scale purifications.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for achieving very high purity levels, often employed in the final stages of purification or for challenging separations.
A general workflow for the purification of this compound is presented below.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical quantitative data for the purification of pyrrolo[2,3-b]pyridine derivatives based on the methods described in the subsequent sections. These values are representative and may vary depending on the specific impurities present in the crude material.
| Purification Technique | Typical Loading Scale | Purity Achieved | Typical Recovery Yield | Key Advantages | Key Disadvantages |
| Recrystallization | 100 mg - 10 g | >99% | 70-90% | Cost-effective, scalable, yields highly crystalline material | Requires a suitable solvent, potential for product loss in mother liquor |
| Silica Gel Column Chromatography | 50 mg - 50 g | 95-99% | 60-85% | High capacity, effective for a wide range of impurities | Can be time-consuming, requires significant solvent volumes |
| Preparative HPLC | 1 mg - 1 g | >99.5% | 50-80% | Highest resolution and purity, automated | Expensive, lower capacity, requires specialized equipment |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is an effective method for purifying solid this compound, particularly for removing minor impurities. The principle is based on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask
-
Recrystallization solvents (e.g., dichloromethane (DCM), hexane, ethyl acetate, ethanol)
-
Ice bath
Procedure:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For pyrrolo[2,3-b]pyridine derivatives, a co-solvent system such as dichloromethane/hexane or ethyl acetate/hexane is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., DCM or ethyl acetate) and gently heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Crystallization: Slowly add the less polar solvent (e.g., hexane) to the hot solution until it becomes slightly turbid. Reheat the solution until it is clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold, less polar solvent (hexane) to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Flash Column Chromatography
Flash column chromatography is a standard technique for the purification of organic compounds. It separates components of a mixture based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent system).
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass column
-
Eluent (e.g., a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, dichloromethane, or acetone)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. The ideal system should provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound. For pyrrolo[2,3-b]pyridine derivatives, common solvent systems include ethyl acetate/hexane, dichloromethane/methanol, and acetone/dichloromethane.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry silica onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Example Eluent Systems for Analogous Compounds:
| Compound Class | Eluent System | Reference |
| Pyrrolo[2,3-d]pyrimidine derivatives | Acetone/Dichloromethane (1:1) | [1] |
| Pyrrolo[2,3-d]pyrimidine derivatives | Ethyl Acetate/n-pentane (8:2) | [2] |
| Pyrrolo[2,3-b]pyridine derivatives | Hexane/Ethyl Acetate (2:8) | [3] |
| Pyrrolo[2,3-d]pyrimidine derivatives | Methanol/Dichloromethane (0.5:9.5) | [2] |
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique that is particularly useful for obtaining highly pure compounds or for separating closely related impurities. The principles are similar to analytical HPLC but on a larger scale.
Materials:
-
Partially purified this compound
-
Preparative HPLC system with a UV detector and fraction collector
-
Preparative reverse-phase C18 column
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Additives (e.g., formic acid or trifluoroacetic acid, if necessary)
Procedure:
-
Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient. A common mobile phase for reverse-phase chromatography consists of a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to improve peak shape.[4]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Separation: Inject the sample onto the column and begin the gradient elution.
-
Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the peak of the target compound.
-
Analysis of Fractions: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvents, typically by lyophilization (freeze-drying) if the mobile phase contains water, or by rotary evaporation for organic solvents.
Example HPLC Conditions for a Related Compound:
A reverse-phase HPLC method for a similar compound, 3-(1-methyl-1H-pyrrol-2-yl)pyridine, utilizes a mobile phase of acetonitrile and water with phosphoric acid.[4] For mass spectrometry compatibility, formic acid is a suitable substitute for phosphoric acid. This method is scalable for preparative separation.[4]
Characterization of Purified Product
After purification, the identity and purity of this compound should be confirmed using appropriate analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Analytical HPLC: To determine the purity of the final product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity for crystalline solids.
By following these detailed protocols and adapting them as necessary based on the specific characteristics of the crude product, researchers can effectively purify this compound to the high standards required for scientific research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for In Vitro Assay Development of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one belongs to the 1H-pyrrolo[2,3-b]pyridine scaffold, a class of compounds known for its versatile biological activities. Derivatives of this scaffold have been identified as potent inhibitors of various kinases, including Traf2- and Nck-interacting kinase (TNIK), Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), Ataxia-Telangiectasia Mutated (ATM) kinase, Janus kinases (JAKs), and Fibroblast Growth Factor Receptors (FGFRs)[1][2][3][4][5][6]. Given the established role of the 1H-pyrrolo[2,3-b]pyridine core in kinase inhibition, these application notes describe the use of this compound as a potential inhibitor of the Janus Kinase (JAK) signaling pathway, a critical mediator of immune responses and cell growth.
This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound, including a biochemical kinase assay, a cell-based proliferation assay, and a Western blot analysis to investigate its effects on downstream signaling.
Hypothetical Data Presentation
The following tables present hypothetical quantitative data for this compound, hereafter referred to as Compound X, against a panel of JAK kinases and in a cell-based assay.
Table 1: Biochemical IC50 Values of Compound X against JAK Kinases
| Kinase Target | IC50 (nM) |
| JAK1 | 15 |
| JAK2 | 25 |
| JAK3 | 5 |
| TYK2 | 50 |
Table 2: Effect of Compound X on IL-2 Stimulated T-Cell Proliferation
| Compound X Concentration (nM) | Percent Inhibition of Proliferation (%) |
| 1 | 10.2 |
| 10 | 45.5 |
| 100 | 85.1 |
| 1000 | 98.9 |
| EC50 (nM) | 22 |
Signaling Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.
Caption: The JAK/STAT signaling pathway and the inhibitory action of the compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against a specific kinase, such as JAK3.
Workflow Diagram:
Caption: Workflow for the in vitro luminescence-based kinase assay.
Materials:
-
Recombinant human JAK3 enzyme
-
Peptide substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (Compound X)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of Compound X in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, peptide substrate, and varying concentrations of Compound X.
-
Initiation: Start the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration of Compound X and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of cytokine-dependent cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability and proliferation.[7][8]
Workflow Diagram:
Caption: Workflow for the MTT cell proliferation assay.
Materials:
-
IL-2 dependent T-cell line (e.g., CTLL-2)
-
Complete cell culture medium
-
This compound (Compound X)
-
Recombinant human IL-2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well.[9]
-
Treatment: Add serial dilutions of Compound X to the wells, followed by the addition of IL-2 to stimulate proliferation.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition of proliferation for each compound concentration relative to the IL-2 stimulated control and determine the EC50 value.
Western Blot Analysis of STAT Phosphorylation
This protocol is used to determine if this compound inhibits the JAK/STAT signaling pathway by assessing the phosphorylation status of a downstream STAT protein.[10][11][12][13]
Workflow Diagram:
Caption: Workflow for Western blot analysis of STAT phosphorylation.
Materials:
-
Cell line responsive to cytokine stimulation (e.g., TF-1 cells)
-
This compound (Compound X)
-
Stimulating cytokine (e.g., GM-CSF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT5, anti-total-STAT5, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells and treat with various concentrations of Compound X for 1-2 hours, then stimulate with the appropriate cytokine for 15-30 minutes.
-
Protein Extraction: Lyse the cells and quantify the protein concentration of the lysates.[12]
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.[12]
-
Protein Transfer: Transfer the separated proteins to a membrane.[12]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Signal Detection: Detect the protein bands using an ECL substrate and an imaging system.[12]
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated STAT5 signal to the total STAT5 and loading control signals to determine the dose-dependent effect of Compound X on STAT5 phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one derivatives as JAK inhibitors using various in silico techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. atcc.org [atcc.org]
- 9. clyte.tech [clyte.tech]
- 10. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 11. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for in vivo Studies with 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one belongs to the pyrrolo[2,3-b]pyridine class of heterocyclic compounds, also known as 7-azaindoles. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with therapeutic potential.[1] Derivatives of the pyrrolo[2,3-b]pyridine core have been extensively investigated as inhibitors of various protein kinases, playing crucial roles in oncology, inflammation, and immunology.[2][3][4][5][6][7]
These application notes provide a comprehensive overview of the potential in vivo applications of this compound and detailed protocols for conducting preclinical studies. The information is based on the known biological activities of structurally related pyrrolo[2,3-b]pyridine derivatives.
Potential Therapeutic Applications
Based on the activities of related compounds, this compound is a candidate for investigation in the following therapeutic areas:
-
Oncology: Many pyrrolo[2,3-b]pyridine derivatives have demonstrated potent antitumor activity by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2][4][5] These include inhibitors of ATM, B-RAF, FGFR, and c-Met kinases.[2][4][5][6]
-
Inflammatory Diseases: The pyrrolo[2,3-b]pyridine scaffold has been utilized to develop inhibitors of phosphodiesterase 4 (PDE4) and Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune disorders.[3][7]
-
Neurological Disorders: Selective PDE4B inhibitors with a pyrrolo[2,3-b]pyridine core are being explored for their potential in treating central nervous system (CNS) diseases.[3]
Data Presentation: Summary of Preclinical Data for Representative Pyrrolo[2,3-b]pyridine Derivatives
The following table summarizes key preclinical data for various pyrrolo[2,3-b]pyridine derivatives to provide a comparative context for designing in vivo studies with this compound.
| Compound Class | Target | In Vitro Potency (IC50) | In Vivo Model | Route of Administration | Key In Vivo Finding | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | ATM | >700-fold selectivity over other PIKK family members | HCT116 and SW620 xenograft models | Oral | Synergistic antitumor efficacy with irinotecan | [2] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | 0.11–1.1 μM | N/A (in vitro study) | N/A | Good in vitro ADME profile | [3] |
| Pyrrolo[2,3-b]pyridine derivatives | V600E B-RAF | 0.080–0.085 µM | N/A (in vitro study) | N/A | Potent cytotoxic agent against various cancer cell lines | [4] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1/2/3 | 7, 9, 25 nM | 4T1 breast cancer cell line (in vitro) | N/A | Inhibited cell proliferation, induced apoptosis, and inhibited migration and invasion | [5] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | c-Met | 22.8 nM | N/A (in vitro study) | N/A | Strong cell inhibition in MKN-45 and EBC-1 cell lines | [6] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | JAK3 | Potent, moderately selective | N/A (in vitro study) | N/A | Immunomodulating effect on T cell proliferation | [7] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments. These should be adapted based on the specific research question and the pharmacokinetic and pharmacodynamic properties of this compound.
General Guidelines for in vivo Studies
-
Animal Models: The choice of animal model is critical and should be relevant to the disease being studied. Common choices include BALB/c nude mice or SCID mice for xenograft studies.[8]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Pilot Studies: It is advisable to conduct a pilot study with a small number of animals to determine the optimal dosing, tolerability, and to test the experimental design.[8]
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle for drug formulation (e.g., olive oil, as described for other poorly soluble compounds[9])
-
Healthy mice (e.g., C57BL/6), 6-8 weeks old
-
Standard animal housing and care facilities
Procedure:
-
Dose Selection: Start with a dose escalation scheme. For example, three dose levels (e.g., 10, 30, and 100 mg/kg).
-
Animal Groups: Assign 3-5 mice per dose group, including a vehicle control group.
-
Drug Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe the animals daily for signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
Duration: Continue the study for a predetermined period, typically 7-14 days.[8]
-
Endpoint: The MTD is defined as the highest dose that does not cause more than a 10-20% loss in body weight or other severe signs of toxicity.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Materials:
-
This compound
-
Vehicle
-
Cannulated mice or rats
-
Blood collection supplies (e.g., heparinized tubes)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single dose of the compound to the animals.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Protocol 3: in vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the antitumor efficacy of this compound in a relevant cancer model.
Materials:
-
This compound
-
Vehicle
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest (e.g., HCT116, SW620[2])
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the animals into treatment and control groups.
-
Treatment: Administer the compound or vehicle to the respective groups according to a predetermined schedule (e.g., daily, once a week).
-
Tumor Measurement: Measure the tumor volume at regular intervals (e.g., twice a week).
-
Body Weight: Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a certain size, or after a fixed duration. Efficacy is typically assessed by tumor growth inhibition (TGI).
Visualization of Workflows and Pathways
Experimental Workflow for in vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
Potential Signaling Pathway Inhibition
Given that many pyrrolo[2,3-b]pyridine derivatives are kinase inhibitors, a potential mechanism of action for this compound could be the inhibition of a kinase-driven signaling pathway, such as the FGFR or ATM pathway.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous potent and selective kinase inhibitors.[1][2] Its ability to mimic the adenine base of ATP allows it to form crucial hydrogen bonds within the ATP-binding site of a wide array of protein kinases.[3][4] Dysregulation of kinase activity is a known driver of various diseases, particularly cancer, making kinase inhibitors a significant class of therapeutic agents.[5] This document provides detailed application notes and protocols for the evaluation of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one and its derivatives in biochemical kinase inhibition assays. While specific data for this exact methylated lactam is not extensively available in public literature, the protocols and principles outlined here are directly applicable to its study, based on the well-established activity of the broader pyrrolo[2,3-b]pyridine class.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated inhibitory activity against a range of kinases, including but not limited to:
-
Receptor Tyrosine Kinases (RTKs) : Such as Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Epidermal Growth Factor Receptors (EGFRs).[6][7][8]
-
Non-receptor Tyrosine Kinases : Including Janus Kinase 2 (JAK2).[5]
-
Serine/Threonine Kinases : Such as Glycogen Synthase Kinase-3β (GSK-3β), TRAF2- and NCK-interacting kinase (TNIK), and Cell division cycle 7 (Cdc7) kinase.[9][10][11][12]
-
Other Kinases : Including c-Met and Anaplastic Lymphoma Kinase (ALK).[13]
Data Presentation: Kinase Inhibition Profile of Pyrrolo[2,3-b]pyridine Derivatives
The following table summarizes the in vitro inhibitory activity of various 1H-pyrrolo[2,3-b]pyridine derivatives against several protein kinases, as reported in the scientific literature. This data highlights the potential of this scaffold in generating highly potent kinase inhibitors.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine Derivative | c-Met | 22.8 | [13] |
| 1H-pyrrolo[2,3-b]pyridine Derivative | TNIK | < 1 | [9][10] |
| 1H-pyrrolo[2,3-b]pyridine Derivative | GSK-3β | 0.22 | [11] |
| 1H-pyrrolo[2,3-b]pyridine Derivative | FGFR1 | 7 | [7] |
| 1H-pyrrolo[2,3-b]pyridine Derivative | FGFR2 | 9 | [7] |
| 1H-pyrrolo[2,3-b]pyridine Derivative | FGFR3 | 25 | [7] |
| 1H-pyrrolo[2,3-b]pyridine Derivative | Cdc7 | 7 | [12] |
| Pyrrolopyridine-pyridone Analog | Met | 1.8 | [14] |
| Pyrrolopyridine-pyridone Analog | Flt-3 | 4 | [14] |
| Pyrrolopyridine-pyridone Analog | VEGFR-2 | 27 | [14] |
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic, luminescence-based kinase assay to determine the IC50 value of a test compound, such as this compound. The assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A higher luminescence signal corresponds to lower kinase activity (less ATP consumed) and therefore, greater inhibition.[5] This method is broadly applicable to a variety of kinases.[15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.
Materials:
-
Test Compound (this compound)
-
Kinase of interest (e.g., FGFR1, GSK-3β)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5, 50 µg/mL heparin)[16]
-
Dimethyl sulfoxide (DMSO)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay)[16]
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor
-
Plate shaker
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point dilution series).
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 1 µL) of the serially diluted compound solutions to the wells of a 384-well plate.
-
Include control wells:
-
100% Activity Control (Vehicle Control): Wells containing only DMSO.
-
0% Activity Control (No Kinase Control): Wells for the background signal, where the kinase will be omitted from the reaction mixture.
-
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase reaction solution containing the assay buffer, the kinase enzyme, and the specific peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.
-
Dispense the kinase reaction mixture into each well of the assay plate containing the test compounds and the vehicle control.
-
For the "no kinase" control wells, add a reaction mixture without the enzyme.
-
Initiate the kinase reaction by adding ATP to all wells. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
Mix the plate gently on a plate shaker.
-
-
Incubation:
-
Incubate the plate at room temperature or a specified temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
After incubation, add the ATP detection reagent from the kit to all wells. This reagent will stop the kinase reaction and initiate the generation of a luminescent signal.
-
Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
Use the following formula to calculate the percentage of kinase inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase))
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and migration.[8] Aberrant activation of this pathway is implicated in various cancers.[7] Pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs.[7][8]
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Experimental Workflow
The following diagram illustrates the key steps in the in vitro kinase inhibition assay protocol.
Caption: Experimental workflow for the kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one belongs to the class of 7-azaindolin-2-ones, a "privileged scaffold" in medicinal chemistry. This core structure is a key component in the development of a wide range of biologically active molecules, particularly kinase inhibitors. The strategic placement of a nitrogen atom in the indole core modifies its electronic properties, offering unique opportunities for drug design. While specific data on this compound is limited in publicly available literature, the broader family of pyrrolo[2,3-b]pyridine derivatives has been extensively studied, revealing their potential in treating a variety of diseases, including cancer and neurodegenerative disorders.
These application notes provide an overview of the potential uses of this compound in drug discovery, based on the activities of structurally related compounds. Detailed protocols for relevant assays are also included to guide researchers in evaluating its therapeutic potential.
Potential Therapeutic Applications and Biological Targets
Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of several key biological targets implicated in various diseases. The applications of these derivatives suggest that this compound could be a valuable starting point for the development of novel therapeutics.
Oncology
The pyrrolo[2,3-b]pyridine core is a prominent feature in many kinase inhibitors developed for cancer therapy.[1] Key kinase targets include:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be potent inhibitors of FGFR1, 2, and 3.[2]
-
BRAF Kinase: The V600E mutation in the BRAF gene is a common oncogenic driver. Pyrrolo[2,3-b]pyridine-based compounds have been designed as potent inhibitors of V600E-mutant BRAF.[3]
-
Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a key regulator of transcription and is considered a colorectal cancer oncogene. A novel 1H-pyrrolo[2,3-b]pyridine derivative has been identified as a potent type II CDK8 inhibitor.[4]
-
c-Met Kinase: The c-Met proto-oncogene is a crucial target in cancer therapy. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as c-Met inhibitors.[5]
-
ATM Kinase: Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as highly selective ATM inhibitors, acting as potential chemosensitizers.[6]
Neurodegenerative Diseases
The 7-azaindolin-2-one scaffold shows promise in the treatment of neurodegenerative disorders like Alzheimer's disease:
-
Glycogen Synthase Kinase 3β (GSK3β) and Tau Aggregation: A derivative of azaindolin-2-one has been discovered as a dual inhibitor of both GSK3β and tau protein aggregation, two key pathological features of Alzheimer's disease.[7][8]
Inflammatory Diseases
The anti-inflammatory potential of this scaffold is also under investigation:
-
Phosphodiesterase 4B (PDE4B): 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized as selective inhibitors of PDE4B, a key enzyme in the inflammatory cascade.[9]
Quantitative Data for Pyrrolo[2,3-b]pyridine Derivatives
The following table summarizes the inhibitory activities of various pyrrolo[2,3-b]pyridine derivatives against their respective targets. This data can serve as a benchmark for evaluating the potency of novel compounds based on the this compound scaffold.
| Compound Class | Target | IC50 (nM) | Cell Line | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h ) | FGFR1 | 7 | - | [2] |
| FGFR2 | 9 | - | [2] | |
| FGFR3 | 25 | - | [2] | |
| FGFR4 | 712 | - | [2] | |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 22 ) | CDK8 | 48.6 | - | [4] |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 35 ) | V600E-BRAF | 80 | - | [3] |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 9 ) | c-Met | 22.8 | MKN-45 | [5] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide (Compound 11h ) | PDE4B | 110 | - | [9] |
| Azaindolin-2-one derivative (Compound (E)-2f ) | GSK3β | 1700 | - | [7][8] |
| 5-bromo-7-azaindolin-2-one derivative (Compound 23p ) | - | 2357-3012 (µM) | HepG2, A549, Skov-3 | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound and its derivatives.
Kinase Inhibition Assay (General Protocol)
This protocol can be adapted for various kinases such as FGFR, CDK8, BRAF, c-Met, and ATM.
Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the test compound dilutions to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative effects of test compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HepG2, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Tau Aggregation Inhibition Assay (Thioflavin T Assay)
Objective: To evaluate the ability of test compounds to inhibit the aggregation of tau protein.
Materials:
-
Recombinant tau protein
-
Heparin (or another aggregation inducer)
-
Thioflavin T (ThT) solution
-
Assay buffer (e.g., phosphate-buffered saline)
-
Test compound (dissolved in DMSO)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare solutions of tau protein and heparin in the assay buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the tau protein and heparin solution to initiate aggregation.
-
Incubate the plate at 37°C with shaking for a specified duration (e.g., 24-72 hours).
-
After incubation, add ThT solution to each well.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) using a fluorescence plate reader.
-
Calculate the percentage of aggregation inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of this compound derivatives in drug discovery.
Caption: Mechanism of action for a pyrrolo[2,3-b]pyridin-2-one based kinase inhibitor.
Caption: A typical drug discovery workflow for a novel kinase inhibitor.
Caption: Dual inhibition of GSK3β and Tau aggregation by an azaindolin-2-one derivative.
References
- 1. 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | RUO [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity [mdpi.com]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Design of Studies Involving 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental framework for the investigation of the novel compound 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. Given that derivatives of the pyrrolo[2,3-b]pyridine scaffold have shown promise as inhibitors of various protein kinases and other enzymes, the following protocols are designed to elucidate the potential biological activity, mechanism of action, and preclinical efficacy of this compound, with a focus on a potential role as a kinase inhibitor.[1][2][3][4][5][6]
Section 1: Preliminary In Vitro Characterization
The initial phase of investigation focuses on determining the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines. This will help identify sensitive cell lines and provide a preliminary indication of the compound's potency.
Cell Viability and Cytotoxicity Assays
A crucial first step in characterizing a novel compound is to assess its effect on cell viability and proliferation. The MTT and MTS assays are colorimetric methods used to measure cellular metabolic activity, which serves as an indicator of cell viability.[7]
Experimental Protocol: MTT Assay for Cell Viability [8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 1:1 solution of DMSO and ethanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Table 1. IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Data to be filled |
| HCT116 | Colon | Data to be filled |
| A549 | Lung | Data to be filled |
| PC-3 | Prostate | Data to be filled |
Target Identification and Validation
Based on the known activities of similar pyrrolopyridine compounds, a logical next step is to investigate the effect of this compound on key signaling pathways, particularly those regulated by protein kinases. Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[10][11][12][13][14]
Experimental Protocol: Western Blotting for Kinase Pathway Analysis [10][11][13]
-
Cell Lysis: Treat cancer cells with the compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Logical Relationship: Proposed Kinase Inhibition Workflow
Caption: Proposed mechanism of action for this compound.
Section 2: In Vivo Preclinical Evaluation
Following promising in vitro results, the next stage is to assess the anti-tumor efficacy of the compound in a living organism. In vivo xenograft models are a standard preclinical tool for this purpose.[15][16][17][18]
Xenograft Tumor Model in Immunocompromised Mice
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor activity of this compound.
Experimental Protocol: Subcutaneous Xenograft Study [15][16][17][18]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).[18]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[15]
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[15]
-
Compound Administration: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for a specified period (e.g., 21 days). The control group will receive the vehicle alone.
-
Monitoring: Monitor the body weight of the mice 2-3 times per week as a measure of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Data Presentation: Table 2. In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (mg) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Data to be filled | Data to be filled | - |
| Compound | 10 | Data to be filled | Data to be filled | Data to be filled |
| Compound | 30 | Data to be filled | Data to be filled | Data to be filled |
| Compound | 100 | Data to be filled | Data to be filled | Data to be filled |
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.
Section 3: Advanced Mechanistic Studies
To further elucidate the mechanism of action, more advanced in vitro and in vivo studies can be performed.
Apoptosis Assay
To determine if the compound induces programmed cell death, an apoptosis assay can be conducted using flow cytometry.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the compound at various concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Signaling Pathway: Apoptosis Induction
Caption: Proposed signaling pathway for compound-induced apoptosis.
These detailed application notes and protocols provide a comprehensive roadmap for the preclinical evaluation of this compound. The structured approach, from initial in vitro screening to in vivo efficacy studies, will enable a thorough characterization of the compound's biological activity and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. addgene.org [addgene.org]
- 15. benchchem.com [benchchem.com]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. BiTE® Xenograft Protocol [protocols.io]
Application Notes and Protocols for the Analytical Detection of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including in-process samples, final drug products, and biological fluids. This document provides detailed application notes and protocols for the detection and quantification of this compound using modern analytical techniques. The following methods have been developed based on established principles for the analysis of related heterocyclic and lactam-containing molecules.
Analytical Methods Overview
The primary analytical techniques suitable for the determination of this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation.
Quantitative Data Summary
The following table summarizes representative quantitative data for the proposed analytical methods. These values are based on typical performance characteristics for the analysis of small organic molecules and may vary depending on the specific instrumentation and matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.2 ng/mL[1] |
| Limit of Quantitation (LOQ) | ~150 ng/mL | ~2 ng/mL[1] |
| Linearity (r²) | >0.999 | >0.999 |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (%RSD) | < 5% | < 3% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and formulated products where concentration levels are relatively high.
a. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution of the stock solution.
-
Sample Solution (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Centrifuge or filter the solution through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (typically 254 nm or λmax) |
c. Data Analysis
Quantification is achieved by comparing the peak area of the analyte in the sample solution to the peak area of the corresponding standard solution.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the trace-level quantification of this compound in complex matrices such as biological fluids (plasma, urine).
a. Sample Preparation (for Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
b. LC-MS/MS Conditions
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3 min: 5-95% B; 3-4 min: 95% B; 4-4.1 min: 95-5% B; 4.1-5 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of the analyte. Predicted: Precursor ion [M+H]⁺ → Product ions |
| Collision Energy | To be optimized for each transition |
c. Data Analysis
Quantification is performed using a calibration curve generated from standards prepared in the same biological matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for the structural elucidation and confirmation of this compound.
a. Sample Preparation
Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
b. NMR Spectrometer Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1 s | 2 s |
c. Expected Chemical Shifts (Predicted)
-
¹H NMR: Protons on the pyridine and pyrrole rings are expected to appear in the aromatic region (δ 6.0-8.5 ppm). The N-methyl protons will likely be a singlet around δ 3.0-3.5 ppm. The methylene protons in the pyrrolidinone ring are expected in the δ 2.5-4.0 ppm range.
-
¹³C NMR: The carbonyl carbon of the lactam is expected to be significantly downfield (δ > 160 ppm). Aromatic carbons will be in the δ 100-150 ppm region. The N-methyl carbon will likely appear around δ 30-40 ppm, and the methylene carbon in the pyrrolidinone ring around δ 35-50 ppm.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the detection, quantification, and structural confirmation of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the purpose of the measurement (e.g., routine quality control versus metabolic studies). It is recommended that these methods be validated in accordance with the relevant regulatory guidelines before implementation.
References
proper handling and storage procedures for 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling and storage of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of data for this specific molecule, the following protocols and recommendations are based on best practices for handling similar chemical structures and information extrapolated from safety data sheets (SDS) of related compounds.
Introduction
This compound is a derivative of the pyrrolopyridine scaffold, a core structure found in various biologically active molecules. Its unique chemical properties necessitate careful handling and storage to ensure the integrity of the compound and the safety of laboratory personnel. This document outlines the necessary precautions, proper storage conditions, and recommended procedures for working with this compound.
Hazard Identification and Safety Precautions
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile)[2].
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][2].
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[2].
-
Handling: Avoid creating dust or aerosols. Use appropriate tools for transferring the solid material.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[1]. Do not eat, drink, or smoke in the laboratory.
Storage Procedures
Proper storage is crucial to maintain the stability and purity of this compound.
Recommended Storage Conditions:
-
Container: Store in a tightly sealed, airtight container to prevent moisture and air exposure[1][2].
-
Temperature: Store in a cool, dry place. Room temperature storage is generally acceptable for similar compounds[3][4].
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Light: Protect from direct sunlight and strong light sources.
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents and strong acids[5].
Quantitative Storage Recommendations (Illustrative)
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Short-term) | To minimize potential degradation. |
| -20 °C (Long-term) | To ensure maximum stability over extended periods. | |
| Humidity | < 50% | To prevent hydrolysis. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | To prevent oxidation. |
| Light Exposure | Amber Vial / Dark | To prevent photodegradation. |
Experimental Protocols
Protocol 4.1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in a suitable solvent.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent
-
Calibrated analytical balance
-
Volumetric flask
-
Pipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE)
Procedure:
-
Tare the Weighing Vessel: In a chemical fume hood, place a clean, dry weighing vessel (e.g., a microcentrifuge tube) on a calibrated analytical balance and tare it.
-
Weigh the Compound: Carefully weigh the desired amount of this compound into the tared vessel. Record the exact weight.
-
Calculate Solvent Volume: Calculate the required volume of solvent to achieve the desired concentration (e.g., 10 mM). The molecular weight of C8H8N2O is 148.16 g/mol .
-
Dissolve the Compound: Add the calculated volume of anhydrous DMSO to the weighing vessel containing the compound.
-
Ensure Complete Dissolution: Cap the vessel tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed, light-protected container at -20°C or -80°C for long-term storage.
Visualizations
Diagram 1: Handling and Storage Workflow
Caption: Workflow for the safe handling and proper storage of this compound.
Diagram 2: Logical Relationship of Safety Measures
Caption: Interrelated safety components for working with chemical compounds.
References
Application Notes and Protocols for 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules targeting a range of diseases, including cancer and inflammatory conditions.[1] Derivatives of the parent 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of various kinases and enzymes crucial in signal transduction pathways.[2][3][4][5][6][7][8] This document provides detailed protocols for developing cell-based assays to characterize the biological activity of a novel derivative, 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (herein referred to as Compound X), with a focus on its potential as a Fibroblast Growth Factor Receptor (FGFR) inhibitor.[4][9]
Cell-based assays are indispensable tools in drug discovery, offering a more biologically relevant context than biochemical assays by preserving cellular structures and signaling pathways.[10][11] The following protocols describe methods to assess the cytotoxicity, target engagement, and downstream signaling effects of Compound X in a cancer cell line with aberrant FGFR signaling.
Hypothetical Target: Fibroblast Growth Factor Receptor (FGFR)
For the purpose of these protocols, we will hypothesize that Compound X is an inhibitor of the FGFR signaling pathway. Abnormal activation of the FGFR pathway is a known driver in various cancers.[4][9] Therefore, the assays are designed to be performed in a human cancer cell line known to overexpress an FGFR, for instance, a gastric or bladder cancer cell line.
Below is a diagram illustrating the hypothesized mechanism of action of Compound X on the FGFR signaling pathway.
Experimental Protocols
The following are detailed protocols for a cytotoxicity assay, a target engagement assay, and a downstream signaling pathway analysis.
Cell Viability Assay (MTT Assay)
This assay determines the effect of Compound X on the viability and proliferation of cancer cells.
Workflow:
Protocol:
-
Cell Seeding: Seed a cancer cell line known to overexpress FGFR (e.g., SNU-16) into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.01 µM to 100 µM.
-
Compound Addition: Remove the medium from the wells and add 100 µL of the prepared Compound X dilutions. Include a vehicle control (DMSO) and a positive control (a known FGFR inhibitor).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Compound X that inhibits cell growth by 50%).
Hypothetical Data:
| Compound X (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 6.2 |
| 1 | 52.3 ± 4.8 |
| 10 | 15.1 ± 3.9 |
| 100 | 5.4 ± 2.1 |
| IC50 (µM) | ~1.2 |
Western Blot Analysis of FGFR Pathway Phosphorylation
This assay assesses the ability of Compound X to inhibit the phosphorylation of FGFR and its downstream targets, providing evidence of target engagement.
Workflow:
Protocol:
-
Cell Culture and Treatment: Seed FGFR-overexpressing cells in 6-well plates and grow to 80% confluency. Serum-starve the cells for 24 hours. Pre-treat the cells with various concentrations of Compound X (e.g., 0.1, 1, 10 µM) for 2 hours.
-
FGF Stimulation: Stimulate the cells with a suitable FGF ligand (e.g., 50 ng/mL FGF2) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Hypothetical Data:
| Treatment | p-FGFR / Total FGFR (Relative Intensity) | p-ERK / Total ERK (Relative Intensity) |
| Vehicle | 1.00 | 1.00 |
| FGF2 (50 ng/mL) | 5.23 | 4.89 |
| FGF2 + 0.1 µM Cmpd X | 3.98 | 3.76 |
| FGF2 + 1 µM Cmpd X | 1.54 | 1.45 |
| FGF2 + 10 µM Cmpd X | 0.89 | 0.92 |
Colony Formation Assay
This long-term assay evaluates the effect of Compound X on the ability of single cells to proliferate and form colonies, a measure of clonogenic survival.
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of Compound X or vehicle.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh medium containing the compound every 3-4 days.
-
Colony Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.
-
Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the colony formation efficiency for each treatment condition relative to the vehicle control.
Hypothetical Data:
| Compound X (µM) | Number of Colonies (Mean ± SD) | % Colony Formation |
| 0 (Vehicle) | 250 ± 25 | 100 |
| 0.1 | 210 ± 20 | 84 |
| 1 | 95 ± 15 | 38 |
| 10 | 15 ± 8 | 6 |
Conclusion
The provided protocols outline a strategic approach to characterizing the in vitro activity of this compound (Compound X) as a potential FGFR inhibitor. These cell-based assays are designed to provide a comprehensive understanding of the compound's cytotoxic effects, its ability to engage its molecular target, and its impact on downstream signaling pathways and long-term cell survival. The successful execution of these experiments will be crucial for the further development of this compound as a potential therapeutic agent.
References
- 1. nbinno.com [nbinno.com]
- 2. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
Application Notes and Protocols for Radiolabeling 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the radiolabeling of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Derivatives of pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of various biological targets, including Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation and a promising target in oncology.[1][2] Radiolabeled versions of this compound are invaluable tools for in vivo imaging studies, such as Positron Emission Tomography (PET), enabling non-invasive assessment of drug pharmacokinetics, target engagement, and therapeutic efficacy.
This document outlines protocols for radiolabeling with Carbon-11 ([11C]) and Fluorine-18 ([18F]), the two most commonly used short-lived positron emitters in PET imaging. The provided methodologies are based on established radiochemical techniques for similar heterocyclic structures and are intended to serve as a comprehensive guide for researchers in the field of molecular imaging and drug development.
Biological Target and Signaling Pathway
Recent studies have identified derivatives of 1-methyl-1H-pyrrolo[2,3-b]pyridine as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Dysregulation of LSD1 activity is implicated in the progression of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[1][2] By inhibiting LSD1, these compounds can modulate gene expression, leading to anti-proliferative and pro-apoptotic effects in cancer cells. The signaling pathway below illustrates the role of LSD1 in gene regulation and its inhibition by 1-methyl-1H-pyrrolo[2,3-b]pyridin-2-one derivatives.
Radiolabeling Protocols
Two primary strategies for radiolabeling this compound are presented: N-methylation with [11C]methyl iodide or [11C]methyl triflate, and radiofluorination of a suitable precursor with [18F]fluoride.
Protocol 1: [11C]-N-Methylation
This protocol describes the radiolabeling of the N-desmethyl precursor of this compound using [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf). This is a common and efficient method for introducing a Carbon-11 label onto a molecule with a suitable nucleophilic nitrogen.
Experimental Workflow:
Materials and Methods:
-
Precursor: N-desmethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. The synthesis of this precursor is a prerequisite and can be achieved through standard organic chemistry methods.
-
Radiolabeling Agent: [11C]CH3I or [11C]CH3OTf produced from cyclotron-generated [11C]CO2. Automated synthesis modules are commonly employed for the production of these agents.[3][4]
-
Reaction Conditions:
-
Solvent: Anhydrous Dimethylformamide (DMF) or Acetone.
-
Base: Sodium hydride (NaH) or a non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Temperature: Room temperature to 80 °C.
-
Reaction Time: 5-10 minutes.
-
-
Purification: Semi-preparative High-Performance Liquid Chromatography (HPLC) is used to isolate the radiolabeled product from the precursor and other impurities.
-
Formulation: The purified product is typically reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) using Solid-Phase Extraction (SPE).
-
Quality Control: The final product is assessed for radiochemical purity, chemical purity, specific activity, and residual solvents to ensure it meets the standards for in vivo studies.
Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay-corrected) | 30-50% | [3][5] |
| Radiochemical Purity | >98% | [5] |
| Molar Activity | 185-555 GBq/µmol | [6] |
| Total Synthesis Time | 30-40 minutes | [4][5] |
Protocol 2: [18F]-Fluorination
This protocol outlines the radiofluorination of a suitable precursor to introduce Fluorine-18. This typically involves nucleophilic substitution of a leaving group (e.g., tosylate, mesylate, or nitro group) on an appropriate precursor with [18F]fluoride.
Experimental Workflow:
Materials and Methods:
-
Precursor: A derivative of this compound functionalized with a suitable leaving group (e.g., a tosyl-, mesyl-, or nitro-substituted alkyl or fluoroalkyl chain). The synthesis of this precursor is a critical first step.[7][8]
-
Radiolabeling Agent: [18F]Fluoride produced from a cyclotron.
-
Reaction Conditions:
-
Activation of [18F]Fluoride: Azeotropic drying of [18F]fluoride with acetonitrile in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate).
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Acetonitrile.
-
Temperature: 80-120 °C.
-
Reaction Time: 10-20 minutes.
-
-
Purification: Semi-preparative HPLC is employed to separate the [18F]-labeled product from unreacted [18F]fluoride, the precursor, and byproducts.
-
Formulation: The collected HPLC fraction is reformulated into an injectable solution using SPE.
-
Quality Control: The final product undergoes rigorous quality control for radiochemical and chemical purity, specific activity, pH, and sterility.
Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay-corrected) | 10-50% | [7] |
| Radiochemical Purity | >99% | [7] |
| Molar Activity | 40-111 GBq/µmol | [9] |
| Total Synthesis Time | 50-70 minutes |
In Vitro and In Vivo Evaluation
Following successful radiolabeling and quality control, the radiotracer should be evaluated in a series of in vitro and in vivo experiments to validate its utility for imaging studies.
Experimental Protocols:
-
In Vitro Stability: The radiotracer is incubated in plasma and phosphate-buffered saline (PBS) at 37 °C to assess its stability over time.
-
Lipophilicity (LogD): The octanol-water distribution coefficient is measured to predict blood-brain barrier permeability.
-
In Vitro Binding Assays: Autoradiography on tissue sections from relevant disease models (e.g., cancer xenografts) or post-mortem human tissues can be used to determine the specific binding of the radiotracer to the target.[7]
-
In Vivo PET Imaging: The radiotracer is administered to animal models of disease, and dynamic or static PET scans are acquired to evaluate its biodistribution, target uptake, and pharmacokinetics.
-
Ex Vivo Biodistribution: Following the final imaging time point, tissues are harvested, weighed, and counted in a gamma counter to provide a quantitative measure of radiotracer distribution.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the radiolabeling of this compound with [11C] and [18F] for PET imaging studies. The successful development of a radiotracer based on this promising scaffold will provide a valuable tool for preclinical and potentially clinical research, particularly in the context of epigenetic modulation in cancer and other diseases. Researchers are encouraged to optimize the described conditions for their specific precursors and available automated radiosynthesis platforms.
References
- 1. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Automated radiosynthesis of [11C]CPPC for in-human PET imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Radiosynthesis and Automation of [11C]2-(2,6-difluoro-4-((2-(N-methylphenylsulfonamido)ethyl)thio)phenoxy)acetamide ([11C]K2) for Positron Emission Tomography of the Glutamate α-Amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid (AMPA) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fully automated production of 11C-doxepin for PET imaging histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Synthesis and evaluation of 2-pyrrolopyridinylquinoline derivatives as selective tau PET tracers for the diagnosis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of a 18F-Radiolabeled Pyrrolo[2,3-d]pyrimidine Ligand as a CSF1R Receptor PET Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one for Animal Administration
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the formulation of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a novel small molecule, for administration in laboratory animals. Due to the anticipated poor aqueous solubility common for such heterocyclic compounds, this guide focuses on developing stable and effective formulations for both oral and parenteral routes of administration. The protocols outlined here are based on established practices for formulating poorly soluble drugs for preclinical research.[1][2]
Introduction
This compound is a heterocyclic compound belonging to the pyrrolopyridine class of molecules. Many derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are explored for various therapeutic areas, including as kinase inhibitors.[3][4] A significant challenge in the preclinical evaluation of such novel chemical entities is their often low aqueous solubility, which can lead to poor absorption and variable exposure in animal models.[1][2]
The selection of an appropriate vehicle is critical to ensure consistent and reproducible results in pharmacokinetic and pharmacodynamic studies.[5] This document provides a systematic approach to formulating this compound for common administration routes in animal research.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of the parent molecule, 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, is presented below. These properties suggest that the methylated derivative will likely exhibit low aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | [6] |
| Molecular Weight | 134.14 g/mol | [6] |
| XLogP3-AA (Predicted) | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Note: These are computed properties for the parent scaffold. The addition of a methyl group will slightly increase the molecular weight and lipophilicity.
Formulation Development Workflow
A systematic workflow is essential for developing a suitable formulation. The following diagram illustrates the key decision-making steps.
Caption: Formulation Development Workflow.
Protocols for Formulation Preparation
The following protocols are provided as starting points for formulation development. The exact concentrations may need to be optimized based on experimental solubility and stability assessments.
Protocol 1: Oral Gavage Formulation (Suspension)
This protocol is suitable for administering the compound as a suspension, a common approach for poorly soluble molecules in early discovery studies.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose (or Carboxymethylcellulose) in deionized water
-
0.1% (v/v) Tween 80 (Polysorbate 80)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Glass beaker
-
Graduated cylinder
-
Analytical balance
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Prepare the Vehicle: In a glass beaker, prepare the required volume of 0.5% methylcellulose solution containing 0.1% Tween 80.
-
Create a Paste: Place the weighed compound into a mortar. Add a small volume of the vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the particles.
-
Form the Suspension: Gradually add the remaining vehicle to the mortar while continuing to mix.
-
Homogenize: Transfer the mixture to a beaker and stir continuously with a magnetic stir bar for at least 30 minutes before administration to ensure a homogenous suspension.
-
Administration: Use a suitable gavage needle for administration. Ensure the suspension is continuously stirred during the dosing procedure to maintain uniformity.
Protocol 2: Parenteral Formulation (Solubilized for IV, IP, or SC)
For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration, the compound must be fully solubilized. This often requires the use of co-solvents. A vehicle composed of DMA, PG, and PEG-400 has been shown to be effective for solubilizing poorly soluble small molecules for preclinical studies.[7][8]
Materials:
-
This compound
-
N,N-Dimethylacetamide (DMA)
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG-400)
-
Sterile saline or 5% Dextrose in Water (D5W)
-
Vortex mixer
-
Sterile vials
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound and place it in a sterile vial.
-
Add Co-solvents:
-
Add DMA to the vial to dissolve the compound. Vortex or sonicate until the compound is fully dissolved.
-
Add PG and PEG-400 to the solution and vortex to mix thoroughly.
-
-
Dilute (if necessary): If further dilution is required for dosing, slowly add sterile saline or D5W while vortexing to avoid precipitation. Note: The final concentration of organic solvents should be kept as low as possible and tested for tolerability.
-
Final Check: Visually inspect the final solution to ensure it is clear and free of any particulates before administration.
Example Formulation Compositions
The following tables provide example compositions for different routes of administration. These should be considered starting points and must be optimized for the specific compound and study design.
Table 1: Oral Suspension Formulations
| Component | Concentration (w/v or v/v) | Purpose |
| This compound | 1 - 50 mg/mL | Active Pharmaceutical Ingredient (API) |
| Methylcellulose | 0.5% - 1.0% | Suspending agent |
| Tween 80 | 0.1% - 0.5% | Wetting agent/Surfactant |
| Deionized Water | q.s. to 100% | Vehicle |
Table 2: Parenteral (IV/IP) Solubilized Formulations
| Component | Formulation A (%) | Formulation B (%) | Purpose |
| DMA | 10 | 20 | Solubilizing agent |
| PEG-400 | 30 | 40 | Co-solvent/Solubilizer |
| Propylene Glycol | - | 40 | Co-solvent |
| Tween 80 | 10 | - | Surfactant/Solubilizer |
| Saline or D5W | 50 | - | Diluent |
Note: The tolerability of these vehicles must be assessed in the specific animal model and strain.[9] The pH of the final formulation should also be checked and adjusted if necessary to be within a physiologically acceptable range (typically pH 4-9 for parenteral routes).[5]
Potential Signaling Pathway Involvement
Pyrrolopyridine derivatives are often investigated as inhibitors of protein kinases. For illustrative purposes, the diagram below shows a simplified, hypothetical signaling pathway where such a compound might act, for example, by inhibiting a Janus Kinase (JAK).
Caption: Hypothetical JAK-STAT Signaling Pathway Inhibition.
Conclusion
The successful in-vivo evaluation of this compound is highly dependent on the development of an appropriate formulation. This guide provides a framework and detailed protocols for creating both oral and parenteral formulations for this and other poorly soluble compounds. Researchers should start by characterizing the compound's solubility and stability in these vehicles and perform pilot tolerability studies before proceeding with large-scale efficacy or pharmacokinetic experiments. Careful consideration of the vehicle's composition is paramount to obtaining reliable and reproducible data in animal studies.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. future4200.com [future4200.com]
- 3. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dihydro-2H-pyrrolo(2,3-b)pyridin-2-one | C7H6N2O | CID 13864095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gadconsulting.com [gadconsulting.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Welcome to the technical support center for the synthesis of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the yield and purity of this important synthetic intermediate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: the formation of the 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (also known as 7-azaindolin-2-one) core, followed by N-methylation.
Step 1: Synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (7-Azaindolin-2-one)
Q1: My yield of 7-azaindolin-2-one is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of the 7-azaindolin-2-one core often stem from incomplete reaction, side product formation, or suboptimal reaction conditions. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The condensation reaction to form the heterocyclic core may require prolonged heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.
-
Inefficient Catalyst: The choice and amount of catalyst, often a base like piperidine or an acid, can be critical. Consider screening different catalysts or adjusting the catalyst loading.
-
-
Side Product Formation:
-
Over-reaction or Decomposition: Excessive heating can lead to the decomposition of starting materials or the desired product. A careful optimization of the reaction temperature is recommended.
-
Formation of 7-azaindoline: In some synthetic routes, the reduced 7-azaindoline can be a significant byproduct. The choice of base can be crucial in minimizing this; for instance, in domino reactions involving 2-fluoro-3-methylpyridine, KN(SiMe3)2 has been shown to favor the formation of the desired azaindole over the azaindoline.
-
-
Suboptimal Work-up and Purification:
-
Product Loss During Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the product. Multiple extractions with a suitable organic solvent are recommended.
-
Ineffective Crystallization: If purification is done by crystallization, ensure the correct solvent system is used. You may need to screen various solvents to find the optimal conditions for crystallization with minimal loss of product.
-
Q2: I am observing an unexpected byproduct in my reaction mixture when synthesizing 7-azaindolin-2-one. How can I identify and minimize it?
A2: The formation of byproducts is a common challenge. To address this:
-
Characterize the Byproduct: Isolate the byproduct using chromatography and characterize it using techniques like NMR and MS to understand its structure. This will provide clues about the side reaction pathway.
-
Adjust Reaction Conditions:
-
If the byproduct is a result of over-reaction, reduce the reaction time or temperature.
-
If it is a result of a competing reaction pathway, consider changing the solvent, catalyst, or the order of addition of reagents. For example, slow addition of a reagent can sometimes minimize the formation of undesired products.
-
Step 2: N-Methylation of 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Q1: The N-methylation of my 7-azaindolin-2-one is not going to completion, and I have a mixture of starting material and product. How can I drive the reaction to completion?
A1: Incomplete N-methylation is a frequent issue. Here are some strategies to improve the conversion:
-
Choice of Base and Solvent: The selection of a suitable base is critical for the deprotonation of the lactam nitrogen. Strong bases like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used. Ensure the base is fresh and appropriately handled to maintain its reactivity. Weaker bases like potassium carbonate (K2CO3) may require higher temperatures and longer reaction times.
-
Methylating Agent: Use a slight excess of the methylating agent (e.g., methyl iodide or dimethyl sulfate) to ensure the reaction goes to completion. However, a large excess should be avoided as it can lead to side reactions and complicate purification.
-
Reaction Temperature: While some N-methylations proceed at room temperature, others may require gentle heating. Monitor the reaction by TLC to find the optimal temperature.
-
Anhydrous Conditions: The presence of water can quench the strong base and hinder the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Q2: I am observing the formation of a byproduct that I suspect is O-methylated. How can I favor N-methylation over O-methylation?
A2: While N-methylation is generally favored for lactams, O-methylation can occur under certain conditions. To promote N-methylation:
-
Use a Less Polar, Aprotic Solvent: Solvents like THF or dioxane can favor N-alkylation over O-alkylation compared to more polar solvents.
-
Counter-ion Effect: The choice of the counter-ion of the base can influence the N/O selectivity. Sodium or potassium ions are commonly used.
-
Kinetic vs. Thermodynamic Control: Running the reaction at a lower temperature may favor the kinetically preferred N-methylation product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis is typically a two-step process. The first step involves the construction of the 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (7-azaindolin-2-one) heterocyclic core. This can be achieved through various methods, including the condensation of a substituted pyridine derivative. The second step is the N-methylation of the lactam nitrogen of the 7-azaindolin-2-one intermediate using a suitable methylating agent and a base.
Q2: What are the recommended starting materials for the synthesis of the 7-azaindolin-2-one core?
A2: Common starting materials include derivatives of 2-aminopyridine or 2-chloronicotinic acid. For instance, a condensation reaction involving a substituted oxindole or 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one with an appropriate aldehyde can be employed.
Q3: Which methylating agents are suitable for the N-methylation step?
A3: Common and effective methylating agents include methyl iodide (CH3I) and dimethyl sulfate ((CH3)2SO4). Both are reactive, but dimethyl sulfate is generally less volatile and may be preferred for safety reasons, although it is also highly toxic and should be handled with care.
Q4: What are the key safety precautions I should take during this synthesis?
A4:
-
Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
General Precautions: Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when working in a laboratory setting.
Data Presentation
Table 1: Synthesis of 7-Azaindolin-2-one Derivatives
| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |
| 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, picolinaldehyde | Piperidine, ethanol, reflux, 8-12 h | (E)-3-(pyridin-2-ylmethylene)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | 56 | [1] |
| 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, various aldehydes | Piperidine, ethanol, reflux, 8-12 h | (E/Z)-3-(substituted-benzylidene)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | 70 | [1] |
| 5-bromo-7-azaindolin-2-one, various aldehydes | Piperidine, ethanol, reflux | (Z)-5-[(5-bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl] derivatives | 25-32 | [2] |
Table 2: N-Alkylation of Lactams and Related Heterocycles (for reference)
| Substrate | Methylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |
| 4-(4-Methylphenyl)-1,3(3H)oxazine-2,6-dione | Dimethyl sulfate | NaHCO3 | Acetone | Reflux, 20 h | 66 | [3] |
| Pyrrole | Methyl iodide | K2CO3 | Acetone | Reflux, 10 h | Good | [4] |
| Amides | Dimethyl sulfate | KOH | Benzene/Water | Room temp, 12 h | Varies | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-substituted-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-ones
This protocol is adapted from the synthesis of (E)-3-(pyridin-2-ylmethylene)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one.[1]
-
To a solution of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1 mmol) in absolute ethanol (30 mL), add the corresponding aldehyde (1 mmol).
-
Add a catalytic amount of piperidine (2 drops) to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold absolute ethanol and then with diethyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent like methanol.
Protocol 2: General Procedure for N-Methylation of a Lactam (adapted from a related system)
This protocol is based on the N-methylation of an oxazine-dione and can be adapted for 7-azaindolin-2-one.[3]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (1 equivalent).
-
Add a suitable base such as sodium bicarbonate (2 equivalents) or a stronger base like sodium hydride if required.
-
Add a suitable solvent such as acetone or anhydrous DMF.
-
Add dimethyl sulfate (2 equivalents) dropwise to the mixture. Caution: Dimethyl sulfate is toxic and carcinogenic. Handle in a fume hood with appropriate PPE.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid base was used, filter it off.
-
Remove the solvent under reduced pressure.
-
The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Key factors influencing the reaction yield.
References
overcoming solubility issues with 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: While specific experimental data for this compound is limited, compounds with a pyrrolopyridine core structure often exhibit low aqueous solubility.[1] This is typically due to their rigid, heterocyclic structure which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound. Many pyrrolopyridine derivatives are known to be poorly soluble, a challenge that often requires advanced formulation strategies.[2][3]
Q2: What are the best initial solvents to try for solubilizing this compound?
A2: For initial testing, it is recommended to start with common polar aprotic solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices as they are capable of dissolving a wide range of organic molecules.[4][5] For less polar options, ethanol, methanol, or acetone can be assessed. A systematic approach, starting with these common solvents, will help establish a baseline for solubility.
Q3: My compound needs to be in an aqueous solution for a biological assay. Why is it poorly soluble in water?
A3: Poor aqueous solubility is a common issue for many drug candidates, with estimates suggesting it affects 40-90% of molecules in development pipelines.[6] The primary reasons for this include:
-
High Lipophilicity: The molecule may have a greater affinity for lipids (fats) than for water.
-
High Crystal Lattice Energy: The energy holding the molecules together in a solid-state can be stronger than the energy gained from interacting with water molecules. This is common in stable crystalline compounds.[2][6]
-
Molecular Structure: Large, rigid, and non-polar molecules are often difficult to dissolve in water.
Q4: What are the primary strategies for enhancing the aqueous solubility of a compound like this?
A4: A variety of techniques can be employed to improve the solubility of poorly water-soluble drugs.[7][8] The choice of method depends on the compound's specific physicochemical properties and the requirements of the experiment.[9] Common strategies include:
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[6]
-
Co-solvency: Using a mixture of water and a miscible organic solvent (a co-solvent) can greatly enhance solubility.[10]
-
Particle Size Reduction: Decreasing the particle size through methods like micronization or nanosizing increases the surface area, which can improve the dissolution rate.[9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of a molecule, increasing its apparent solubility in water.[9]
-
Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can enhance solubility by overcoming crystal lattice energy.[11]
Troubleshooting Guides
Problem: My compound is insoluble in standard aqueous buffers (e.g., PBS pH 7.4). What should I do?
Solution: The first approach should be to determine if the compound's solubility is pH-dependent. As a weak base, this compound is likely to be more soluble at a lower pH.[12]
Experimental Protocol: pH-Dependent Solubility Assessment
-
Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic range, phosphate buffers for neutral range, and borate buffers for alkaline range).
-
Sample Addition: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration using a syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Analysis: Plot the measured solubility against the pH of each buffer. If solubility increases significantly at lower pH values, using an acidic buffer for your experiments may be a viable strategy.
Problem: pH adjustment is not effective or is incompatible with my experimental system. What is the next step?
Solution: The use of co-solvents is a highly effective and widely used technique for solubilizing nonpolar compounds for in vitro and in vivo studies.[10][13] Co-solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for the solute to dissolve.[7]
Experimental Protocol: Co-solvent System Development
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in a water-miscible organic solvent in which it is freely soluble, such as DMSO or ethanol. A typical starting concentration is 10-50 mM.
-
Co-solvent Screening:
-
In separate tubes, add your stock solution to your primary aqueous buffer (e.g., PBS) to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10% (v/v).
-
For example, to make a 1 mL solution with 1% DMSO, add 10 µL of your DMSO stock to 990 µL of buffer.
-
Vortex each solution thoroughly and visually inspect for any precipitation immediately and after a set period (e.g., 1-2 hours).
-
-
Determine Maximum Solubility: If no precipitation is observed at lower percentages, gradually increase the concentration of your compound at a fixed co-solvent percentage until you observe precipitation. This will define the solubility limit in that specific co-solvent/buffer system.
-
Selection: Choose the lowest percentage of co-solvent that maintains your compound in solution at the desired final concentration for your experiment. It is critical to keep the final co-solvent concentration low (ideally <1%, and often <0.1%) to avoid artifacts in biological assays.
Problem: My compound precipitates when I add my organic stock solution to the aqueous medium.
Solution: This is a common issue when the drug is poorly soluble and the stock solution is highly concentrated. The key is to avoid localized high concentrations that lead to rapid precipitation.
-
Increase Mixing Energy: Add the stock solution dropwise into the aqueous medium while vigorously vortexing or stirring. This helps to disperse the compound quickly.
-
Reverse the Addition Order: In some cases, adding the aqueous buffer to the (small volume of) stock solution can improve solubilization.
-
Use of Surfactants: For particularly challenging compounds, adding a small amount of a non-ionic surfactant, such as Tween® 80 or Cremophor® EL, to the aqueous medium before adding the compound stock can help maintain solubility by forming micelles.[4] A typical final concentration for surfactants is 0.1-1%.
Quantitative Data Summary
Table 1: User-Defined Solubility Data for this compound
| Solvent System (e.g., Water, PBS pH 7.4, 5% DMSO in PBS) | Temperature (°C) | Analytical Method (e.g., HPLC-UV) | Observed Solubility (µg/mL or µM) | Notes |
|---|---|---|---|---|
| | | | | |
Visualized Workflows and Protocols
Caption: A general workflow for assessing and improving the solubility of a research compound.
Caption: Decision tree for selecting a suitable solubility enhancement strategy.
Caption: Experimental workflow for a typical co-solvency solubility test.
References
- 1. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
assessing the stability of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one in different solvents
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. The information is intended for researchers, scientists, and professionals in drug development to assist with experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For solid material, it is recommended to store this compound at room temperature in a tightly sealed container, protected from light and moisture. Solutions of the compound, particularly in protic solvents, may have limited stability and should ideally be prepared fresh for each experiment. For short-term storage of solutions, refrigeration (2-8 °C) is advisable.
Q2: How can I visually identify potential degradation of the compound?
A2: Visual signs of degradation in the solid state can include a change in color or the appearance of clumping. In solution, degradation may be indicated by a color change, the formation of a precipitate, or the appearance of a haze. However, significant degradation can occur without any visible changes, making analytical confirmation essential.
Q3: Which analytical techniques are most suitable for assessing the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for stability assessment.[1] It allows for the separation and quantification of the parent compound and any degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly recommended for identifying the mass of potential degradation products, which can help in elucidating degradation pathways.[2]
Q4: In which common laboratory solvents is this compound expected to be most and least stable?
A4: Generally, aprotic solvents like DMSO and acetonitrile are likely to provide a more stable environment for this compound compared to protic solvents such as water, methanol, and ethanol, especially at non-neutral pH. The lactam ring in the molecule is susceptible to hydrolysis under acidic or basic conditions.
Troubleshooting Guides
Guide 1: Inconsistent Results in Stability Studies
Issue: You are observing significant variability in the percentage of remaining this compound in replicate experiments under the same conditions.
Possible Causes and Solutions:
-
Inconsistent Solvent Purity: Impurities in solvents can catalyze degradation.
-
Solution: Use high-purity, HPLC-grade solvents for all experiments. Ensure solvents are freshly opened or have been stored properly to avoid peroxide formation (in the case of ethers) or water absorption.
-
-
Temperature Fluctuations: Minor variations in temperature can significantly affect degradation rates.
-
Solution: Use a calibrated incubator or water bath with precise temperature control. Monitor the temperature throughout the experiment.
-
-
Pipetting Errors: Inaccurate dispensing of the compound stock solution or the solvent can lead to variations in the starting concentration.
-
Solution: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to maximize accuracy.
-
-
Light Exposure: The compound may be photolabile.
-
Solution: Conduct experiments in amber vials or protect samples from light by wrapping them in aluminum foil.[3]
-
Guide 2: Appearance of Unexpected Peaks in HPLC Analysis
Issue: Your HPLC chromatogram shows new, unidentified peaks that increase over time.
Possible Causes and Solutions:
-
Compound Degradation: The new peaks are likely degradation products.
-
Solution: Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light).[1][2] This can help in tentatively identifying the nature of the degradation. Use LC-MS to obtain the mass of the unknown peaks to aid in structure elucidation.
-
-
Solvent Contamination: The peaks may arise from the solvent or impurities.
-
Solution: Run a blank gradient (solvent without the compound) to check for solvent-related peaks.
-
-
Interaction with Container: The compound might be reacting with the storage vial.
-
Solution: Use inert container materials like polypropylene or silanized glass vials.
-
Illustrative Stability Data
Disclaimer: The following data are for illustrative purposes only and are intended to provide a representative example of a stability profile for a compound of this class. Actual experimental results may vary.
Table 1: Stability of this compound in Various Solvents at Room Temperature (25°C)
| Solvent | Time (hours) | % Remaining (mean ± SD, n=3) | Appearance of Degradation Products (Peak Area %) |
| DMSO | 0 | 100 ± 0.5 | 0 |
| 24 | 99.5 ± 0.7 | < 0.5 | |
| 48 | 99.1 ± 0.6 | < 1.0 | |
| Acetonitrile | 0 | 100 ± 0.4 | 0 |
| 24 | 98.8 ± 0.5 | 1.2 | |
| 48 | 97.5 ± 0.8 | 2.5 | |
| Methanol | 0 | 100 ± 0.6 | 0 |
| 24 | 95.2 ± 1.1 | 4.8 | |
| 48 | 90.7 ± 1.5 | 9.3 | |
| Water (pH 7) | 0 | 100 ± 0.8 | 0 |
| 24 | 92.3 ± 1.8 | 7.7 | |
| 48 | 85.1 ± 2.1 | 14.9 |
Table 2: Forced Degradation of this compound
| Stress Condition | Time (hours) | % Remaining (mean ± SD, n=3) | Major Degradation Product (m/z) |
| 0.1 M HCl | 2 | 65.4 ± 2.5 | 181.08 (Hydrolysis Product) |
| 0.1 M NaOH | 2 | 42.1 ± 3.1 | 181.08 (Hydrolysis Product) |
| 3% H₂O₂ | 6 | 78.9 ± 1.9 | 179.07 (N-oxide) |
| 60°C | 24 | 91.5 ± 1.2 | Multiple minor peaks |
| Photolytic (ICH Q1B) | 24 | 88.3 ± 2.3 | Multiple minor peaks |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired test solvents (e.g., DMSO, acetonitrile, methanol, water at pH 7).
-
Incubation: Store the test solutions under the desired temperature and light conditions.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
Quenching (if necessary): If significant degradation is expected, dilute the aliquot in a mobile phase-like solution and keep it at a low temperature (e.g., 4°C) to stop further degradation before analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial (t=0) peak area.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature.
-
Oxidation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution in a stable solvent (e.g., DMSO) at 60°C.[3]
-
Photostability: Expose the compound in a photostability chamber according to ICH Q1B guidelines.[3]
-
Analysis: At appropriate time points, neutralize acidic and basic samples, and analyze all samples by HPLC and LC-MS to determine the extent of degradation and identify major degradation products. The goal is to achieve 5-20% degradation to ensure that the degradation products are readily observable.[3]
Visualizations
Caption: Workflow for assessing compound stability.
References
Technical Support Center: Crystallization of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
This guide provides detailed troubleshooting advice and protocols for researchers encountering challenges during the crystallization of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. The information is compiled from established crystallization principles for organic compounds, particularly heterocyclic structures.
Frequently Asked Questions (FAQs)
Q1: Why are no crystals forming in my solution?
A1: The most common reason for failure to crystallize is that the solution is not supersaturated.[1][2] This can happen if too much solvent was used, the initial material is highly impure, or the cooling process is not optimal. Other factors include vibrations, contaminants acting as inhibitors, or the solution being supercooled.[1][3]
Q2: What does it mean if my compound "oils out"?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[4][5] This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too rapidly from a very high level of saturation.[5] Impurities can also lower the melting point of your compound, contributing to this issue.[5]
Q3: How do I select an appropriate solvent for crystallization?
A3: A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] This temperature-dependent solubility is crucial for obtaining a good yield. The "like dissolves like" principle is a useful starting point, meaning solvents with similar functional groups to your compound may be good solubilizers.[7] It is often necessary to screen several solvents or solvent mixtures to find the optimal system.
Q4: My crystals are very small or needle-like. How can I grow larger crystals?
A4: The formation of small crystals is often a result of rapid cooling, which leads to fast nucleation.[2][8] To encourage the growth of larger, more pure crystals, the cooling process should be slow and undisturbed.[9][10] Methods to slow down cooling include allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath, or insulating the flask.
Q5: My yield is very low. What are the potential causes?
A5: A poor yield (e.g., less than 20%) can result from several factors.[5] Using too much solvent is a primary cause, as a significant amount of the compound will remain dissolved in the mother liquor.[5] Other reasons include premature crystallization during a hot filtration step or incomplete precipitation of the solid.[5]
Troubleshooting Guide
This section addresses specific problems you may encounter and provides actionable solutions.
Problem 1: No Crystals Form Upon Cooling
| Potential Cause | Recommended Solution |
| Solution is not saturated. [1][2] | Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Alternatively, add a small amount of an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then heat to clarify and cool again.[11] |
| Solution is supersaturated but has not nucleated. | Try to induce crystallization by scratching the inside of the flask below the solvent level with a glass rod.[5][11] The microscopic scratches can provide nucleation sites. Another effective method is to add a "seed crystal"—a tiny crystal of the pure compound—to the solution.[3][5][12] |
| Cooling temperature is not low enough. | If crystals do not form at room temperature, try cooling the solution further in an ice bath or refrigerator.[11] Be aware that rapid cooling can sometimes lead to smaller crystals or oiling out.[2] |
| Presence of impurities. | If the compound is highly impure, crystallization may be inhibited.[3][8] Consider purifying the crude material first by another method, such as column chromatography, or performing a charcoal treatment to remove colored impurities.[5] |
Problem 2: The Compound Oils Out
| Potential Cause | Recommended Solution |
| Melting point of the compound is below the solution temperature. [5] | Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point, then allow it to cool more slowly.[5] The goal is for the solution to become saturated at a temperature below the compound's melting point. |
| Solution is too concentrated. | Add more of the primary solvent to the heated mixture to create a less saturated solution, then attempt cooling again. |
| High concentration of impurities. | Impurities can depress the melting point.[5] Purify the sample using a different method or try recrystallizing from a different solvent system. |
Problem 3: Crystals Form Too Quickly
| Potential Cause | Recommended Solution |
| Solution is excessively supersaturated or cooled too rapidly. | Rapid crystallization traps impurities.[5] Re-heat the solution to redissolve the solid, add a small amount (1-2 mL) of extra solvent, and allow it to cool slowly and undisturbed.[5] An ideal crystallization should show initial crystal formation over 5-20 minutes.[5] |
Experimental Protocols
General Protocol for Recrystallization of this compound
Disclaimer: This is a general starting protocol. Optimization of solvent, temperature, and concentration will be necessary.
-
Solvent Selection: Test the solubility of a small amount of your crude compound in various solvents at room temperature and upon heating. Common solvents to screen include ethanol, methanol, ethyl acetate, acetone, and toluene, or mixtures such as hexane/ethyl acetate.[7] A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a warm plate) with stirring.[9] Continue to add small portions of hot solvent until the solid just dissolves completely.[13] Note: Using a large excess of solvent will result in a poor yield.[5]
-
Decolorization (Optional): If the solution is colored and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and swirl. Heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the compound from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature.[10] Slow cooling is essential for forming large, pure crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10][13] Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry thoroughly under vacuum on the funnel.[6] For final drying, the crystals can be placed in a desiccator. A melting point analysis can confirm the purity of the final product.[10]
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for crystallization experiments.
Solvent Selection Logic
References
- 1. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 2. sciencenotes.org [sciencenotes.org]
- 3. brainly.com [brainly.com]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recrystallization [sites.pitt.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. quora.com [quora.com]
- 12. catalogimages.wiley.com [catalogimages.wiley.com]
- 13. chem.libretexts.org [chem.libretexts.org]
optimizing reaction conditions for synthesizing 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual workflows to facilitate the optimization of this synthetic process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (7-Azaindolin-2-one)
| Question | Possible Causes | Troubleshooting Actions |
| Q1: Low or no yield of 7-azaindolin-2-one. | 1. Incomplete cyclization. 2. Suboptimal reaction temperature. 3. Inactive catalyst (if using a palladium-catalyzed route). 4. Poor quality of starting materials. | 1. Ensure anhydrous conditions, as moisture can quench reagents. 2. Optimize the reaction temperature; some cyclizations require heating. 3. Use a fresh batch of palladium catalyst and ensure proper activation if necessary. 4. Purify starting materials, such as 2-amino-3-halopyridine or a suitable precursor, before use. |
| Q2: Formation of significant side products. | 1. Competing side reactions, such as polymerization or dimerization. 2. Incorrect stoichiometry of reagents. | 1. Adjust the reaction concentration; sometimes higher dilution can disfavor intermolecular side reactions. 2. Carefully control the stoichiometry of the reactants and any coupling partners. |
| Q3: Difficulty in purifying the 7-azaindolin-2-one product. | 1. Presence of polar impurities. 2. Co-elution with starting materials or side products during chromatography. | 1. Consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to remove impurities. 2. Optimize the mobile phase for column chromatography; a gradient elution might be necessary for better separation. |
N-Methylation of 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
| Question | Possible Causes | Troubleshooting Actions |
| Q4: Low yield of this compound. | 1. Incomplete deprotonation of the lactam nitrogen. 2. Insufficient reactivity of the methylating agent. 3. Decomposition of the starting material or product under the reaction conditions. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is completely dry and active. 2. Consider using a more reactive methylating agent like dimethyl sulfate over methyl iodide.[1] 3. Perform the reaction at a lower temperature and monitor the progress by TLC to avoid degradation. |
| Q5: Formation of O-methylated byproduct. | 1. The lactam exists in equilibrium with its lactim tautomer, and the oxygen is alkylated. 2. Reaction conditions favoring O-alkylation (e.g., certain solvent/base combinations). | 1. Use a strong, non-nucleophilic base like sodium hydride in an aprotic polar solvent (e.g., DMF, THF) to favor N-alkylation. 2. The choice of alkylating agent can influence the N/O selectivity.[2] |
| Q6: Presence of unreacted starting material after the reaction. | 1. Insufficient amount of base or methylating agent. 2. Short reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of both the base and the methylating agent. 2. Extend the reaction time and monitor the consumption of the starting material by TLC. |
| Q7: Difficulty in separating the N-methylated product from the starting material. | 1. Similar polarity of the product and the starting material. | 1. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent may be required. 2. If the product is sufficiently crystalline, recrystallization can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q: What is the systematic name for the core structure before methylation? A: The systematic IUPAC name is 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. It is also commonly referred to as 7-azaindolin-2-one or 7-azaoxindole.[3]
Q: Which methylating agent is recommended for the N-methylation step? A: Both methyl iodide and dimethyl sulfate can be effective. Dimethyl sulfate is often more reactive but is also more toxic.[1] The choice may depend on the specific reaction conditions and safety considerations.
Q: What is a common side reaction to be aware of during N-methylation of lactams? A: A common side reaction is O-methylation, where the oxygen atom of the lactam is methylated instead of the nitrogen. This leads to the formation of a lactim ether. The reaction conditions, particularly the choice of base and solvent, can be optimized to favor N-methylation.[2]
Q: How can I monitor the progress of the reactions? A: Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of both the synthesis of the 7-azaindolin-2-one core and the subsequent N-methylation. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.
Q: What are the typical storage conditions for 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one? A: It should be stored in a tightly sealed container in a dry place at room temperature.[3]
Experimental Protocols
Protocol 1: Synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (7-Azaindolin-2-one)
This protocol is based on a palladium-catalyzed intramolecular cyclization.
Materials:
-
2-Amino-3-bromopyridine
-
Diethyl malonate
-
Sodium ethoxide
-
Palladium(II) acetate
-
Triphenylphosphine
-
Toluene, anhydrous
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-bromopyridine (1 equivalent) in anhydrous toluene.
-
Add diethyl malonate (1.2 equivalents) and sodium ethoxide (2.5 equivalents).
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Acidify the aqueous layer with hydrochloric acid to pH 2-3 and then basify with sodium hydroxide to pH 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then subjected to hydrolysis by refluxing with aqueous hydrochloric acid.
-
After hydrolysis, the reaction mixture is neutralized and the product is extracted.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.
Protocol 2: Synthesis of this compound
Materials:
-
1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (7-Azaindolin-2-one)
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide or Dimethyl sulfate
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (1 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 equivalents) or dimethyl sulfate (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields (Literature-Derived)
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| Core Synthesis | 2-Amino-3-halopyridine, Diethyl malonate | Pd(OAc)₂, PPh₃, NaOEt, Toluene | 110 | 12-24 | 60-75 |
| N-Methylation | 7-Azaindolin-2-one, Methyl Iodide | NaH, DMF | 0 to RT | 2-4 | 80-95 |
| N-Methylation | 7-Azaindolin-2-one, Dimethyl Sulfate | K₂CO₃, DMF | RT to 50 | 4-8 | 75-90 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the N-methylation step.
References
identifying and minimizing side reactions in 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, also known as 1-methyl-7-azaindolin-2-one.
Troubleshooting Guide
The synthesis of this compound, typically achieved by the N-methylation of 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (7-azaindolin-2-one), can be accompanied by several side reactions. This guide addresses common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Ineffective Deprotonation: The base used may not be strong enough to deprotonate the lactam nitrogen of 7-azaindolin-2-one. 2. Inactive Methylating Agent: The methylating agent (e.g., methyl iodide) may have degraded. 3. Low Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Use a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. 2. Use a fresh bottle of the methylating agent. 3. Gradually increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS. |
| Presence of Multiple Products (Poor Regioselectivity) | 1. O-methylation: The enolate form of the lactam can undergo methylation on the oxygen atom, leading to the formation of 2-methoxy-1H-pyrrolo[2,3-b]pyridine. 2. N-7 Methylation: In some cases, methylation might occur on the pyridine nitrogen (N-7). | 1. The choice of solvent and counter-ion can influence the N/O selectivity. Polar aprotic solvents like DMF generally favor N-alkylation. Using a strong base like NaH can also favor N-alkylation. 2. N-7 methylation is generally less favored for this scaffold, but optimizing the reaction conditions (e.g., lower temperature) can help minimize this side product. |
| Formation of a Di-methylated Byproduct | 1. Excess Methylating Agent: Using a large excess of the methylating agent can lead to further methylation, potentially on the aromatic ring or other reactive sites. 2. Strongly Basic Conditions: Prolonged reaction times under strongly basic conditions can promote di-methylation. | 1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the methylating agent. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Unreacted Starting Material | 1. Insufficient Base or Methylating Agent: Inadequate amounts of either reagent will result in incomplete conversion. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Ensure accurate measurement of both the base and the methylating agent. 2. Monitor the reaction by TLC or LC-MS until the starting material is no longer observed. |
| Difficult Purification | 1. Similar Polarity of Products and Byproducts: The desired product and side products (e.g., O-methylated isomer) may have very similar polarities, making separation by column chromatography challenging. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Recrystallization can be an effective method for purifying the desired product if a suitable solvent is found. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the synthesis of this compound?
A1: The most common method is the N-methylation of 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (7-azaindolin-2-one). This is typically achieved by deprotonating the lactam nitrogen with a suitable base, followed by the addition of a methylating agent.
Q2: Which base is recommended for the deprotonation of 7-azaindolin-2-one?
A2: Sodium hydride (NaH) is a commonly used and effective base for this transformation. It is strong enough to completely deprotonate the lactam, facilitating the subsequent methylation. Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, but may require harsher conditions and can sometimes lead to different selectivity.
Q3: What are the most likely side products in this synthesis?
A3: The primary side products to be aware of are the O-methylated isomer (2-methoxy-1H-pyrrolo[2,3-b]pyridine) and potentially a di-methylated product. The formation of these byproducts is highly dependent on the reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting material and the formation of the product and any side products.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved through silica gel column chromatography. The choice of eluent is crucial and should be optimized to achieve good separation between the desired N-methylated product and any isomers. Recrystallization from a suitable solvent system can also be an effective final purification step.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (7-azaindolin-2-one)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Caption: Main reaction and potential side reactions in the synthesis.
preventing degradation of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one during experiments.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and experimentation of this compound, focusing on preventing its degradation.
Issue 1: Loss of Compound Potency or Activity Over Time in Aqueous Solutions.
-
Possible Cause: Hydrolysis of the lactam ring. The lactam functionality in the pyrrolidinone ring is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2]
-
Troubleshooting Steps:
-
pH Control: Maintain the pH of the solution within a neutral range (pH 6-7.5). The degradation of many β-lactams is pH-dependent, with increased rates at acidic and alkaline pH.[3] Prepare buffers in this range and verify the pH of the final solution.
-
Temperature Management: Store stock solutions and experimental samples at low temperatures (2-8 °C or frozen at -20 °C or -80 °C). Hydrolytic reactions are generally slower at lower temperatures.[4]
-
Use of Aprotic Solvents: For long-term storage, consider dissolving the compound in a dry, aprotic solvent such as DMSO or DMF and storing it at low temperatures. Prepare aqueous dilutions immediately before use.
-
Freshly Prepared Solutions: Whenever possible, use freshly prepared aqueous solutions for experiments to minimize the impact of time-dependent degradation.
-
Issue 2: Inconsistent Results in Assays Involving Oxidizing or Reducing Agents.
-
Possible Cause: Oxidative degradation of the pyrrolopyridinone core. The heterocyclic ring system may be susceptible to oxidation, leading to the formation of N-oxides or other oxidation products.
-
Troubleshooting Steps:
-
Inert Atmosphere: When working with reagents sensitive to oxidation, or for long-term storage of the solid compound, consider handling under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Peroxides: Be cautious of using solvents that can form peroxides over time (e.g., THF, diethyl ether). Use freshly opened bottles or test for the presence of peroxides before use. The presence of peroxides can lead to oxidative degradation.
-
Antioxidant Addition: For in vitro assays where it does not interfere with the experimental outcome, consider the addition of a small amount of an antioxidant. The choice of antioxidant should be validated for compatibility with the assay.
-
Control Experiments: Run control experiments with the compound in the assay buffer without the biological components to assess the compound's stability under the assay's oxidative conditions.
-
Issue 3: Degradation Upon Exposure to Light.
-
Possible Cause: Photodegradation. Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.
-
Troubleshooting Steps:
-
Light Protection: Store the solid compound and solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light.
-
Minimize Light Exposure During Experiments: Conduct experimental manipulations in a dark room or under low-light conditions.
-
Photostability Testing: If the compound is intended for formulation, perform formal photostability studies according to ICH guidelines to understand its light sensitivity.[5][6][7][8][9]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, a lactam fused to a pyridine ring, the primary degradation pathways are expected to be:
-
Hydrolysis: The most common degradation pathway for lactams is the hydrolytic cleavage of the amide bond in the pyrrolidinone ring. This can be catalyzed by both acids and bases, leading to the formation of a ring-opened amino acid derivative.[1][2]
-
Oxidation: The nitrogen atoms in the pyridine and pyrrolidinone rings, as well as the methylene groups, can be susceptible to oxidation, potentially forming N-oxides or hydroxylated species.
-
Photodegradation: The aromatic and heterocyclic nature of the molecule makes it potentially sensitive to degradation upon exposure to light.
Q2: What are the ideal storage conditions for this compound?
A2:
-
Solid Form: Store the solid compound in a tightly sealed container at a controlled room temperature or refrigerated (2-8 °C), protected from light and moisture.
-
In Solution: For short-term storage, aqueous solutions should be kept at 2-8 °C. For long-term storage, it is recommended to prepare stock solutions in a dry, aprotic solvent like DMSO, aliquot them, and store them at -20 °C or -80 °C to minimize freeze-thaw cycles.
Q3: How can I monitor the degradation of my compound?
A3: The most common and reliable method for monitoring the degradation of small molecules is High-Performance Liquid Chromatography (HPLC) with UV detection or, for more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11][12] A stability-indicating HPLC method should be developed, which is capable of separating the intact compound from its degradation products.
Q4: Are there any known incompatible excipients or solvents?
-
Strong Acids and Bases: These will catalyze the hydrolysis of the lactam ring.
-
Strong Oxidizing Agents: These can lead to oxidative degradation.
-
Protic Solvents at Non-neutral pH: These can facilitate hydrolysis, especially at elevated temperatures.
III. Quantitative Data on Lactam Stability
The following tables summarize the stability of various β-lactam antibiotics under different conditions. While not specific to this compound, this data provides a general understanding of the stability of the lactam functional group.
Table 1: Degradation Half-lives of Selected β-Lactam Antibiotics in Broth (pH 7.25) and Agar [4]
| Compound | Half-life in Broth (hours) | Half-life in Agar (hours) |
| Imipenem | 16.9 | 21.8 |
| Meropenem | 46.5 | 64.6 |
| Cefepime | 50.8 | 97.7 |
| Piperacillin | 61.5 | 99.5 |
Table 2: Effect of pH on the Degradation of Amoxicillin (AMX) at 25°C [13]
| pH | Residual AMX after 50 min (%) |
| 5 | 98.26 |
| 7 | 93.87 |
| 9 | 86.36 |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To a vial, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To a vial, add a known volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
To a vial, add a known volume of the stock solution and dilute with water to a final concentration of 100 µg/mL.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of degradation.
Protocol 2: Forced Degradation Study - Oxidation
-
Preparation of Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Oxidative Stress:
-
To a vial, add a known volume of the stock solution and dilute with 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound and identify major degradation products.
V. Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of β-lactam antibiotics by peracetic acid: Reaction kinetics, product and pathway evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jpionline.org [jpionline.org]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials, reagents, and side-products from the synthetic route. Depending on the synthesis method, potential side-products might arise from incomplete reactions or side reactions involving the pyrrolopyridine core. It is also possible to have isomeric impurities or byproducts from degradation.
Q2: Which chromatographic techniques are most effective for the purification of this compound?
A2: Silica gel column chromatography is a frequently used and effective method for the purification of pyrrolo[2,3-b]pyridine derivatives.[1] The choice of eluent system is critical and typically involves a gradient of a non-polar solvent (like hexanes or n-pentane) and a polar solvent (like ethyl acetate or dichloromethane/methanol).[1][2]
Q3: What are the recommended crystallization conditions for obtaining high-purity this compound?
A3: Successful crystallization depends on the solvent system and the saturation level. For related heterocyclic compounds, common crystallization solvents include ethyl acetate, methanol, or mixtures of dichloromethane and n-pentane. A slow cooling process or vapor diffusion can yield high-quality crystals.
Troubleshooting Guide
Problem 1: Low yield after silica gel column chromatography.
| Possible Cause | Troubleshooting Steps |
| Compound streaking or tailing on the column | Optimize the solvent system. A small amount of a more polar solvent or a modifier like triethylamine (for basic compounds) can improve peak shape. |
| Irreversible adsorption to the silica gel | Consider using a different stationary phase, such as alumina (basic or neutral), or deactivated silica gel. |
| Co-elution with a major impurity | If the impurity is close in polarity, try a different solvent system to improve separation. Alternatively, a different purification technique like preparative HPLC might be necessary. |
Problem 2: The purified compound shows persistent impurities in NMR or LC-MS analysis.
| Possible Cause | Troubleshooting Steps |
| Formation of a stable adduct or complex | Analyze the impurity's structure. If it's an adduct with a solvent or reagent, try a different workup procedure or purification solvent. |
| Presence of a structurally similar isomer | Isomers can be very difficult to separate by standard chromatography. Consider preparative HPLC with a different stationary phase or a chiral column if applicable. Recrystallization might also be effective if the isomer has different solubility properties. |
| Degradation of the compound on silica gel | Some compounds are sensitive to the acidic nature of silica gel. Use deactivated silica or an alternative stationary phase like alumina. Minimize the time the compound spends on the column. |
Problem 3: Difficulty in inducing crystallization of the purified oil.
| Possible Cause | Troubleshooting Steps |
| Compound is amorphous or has a low melting point | Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed (antisolvent crystallization). Scratching the inside of the flask with a glass rod can also induce nucleation. |
| Residual solvent or minor impurities inhibiting crystal formation | Ensure the compound is highly pure before attempting crystallization. Trace impurities can significantly hinder crystal lattice formation. Re-purify a small sample by chromatography and retry crystallization. |
| Incorrect solvent system for crystallization | Screen a variety of solvents with different polarities. A solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature is ideal. |
Data Presentation: Illustrative Purification Outcomes
The following table summarizes hypothetical data from different purification strategies for this compound, assuming an initial crude purity of 75%.
| Purification Method | Mobile Phase / Solvent | Yield (%) | Final Purity (%) | Notes |
| Silica Gel Chromatography | Hexane:Ethyl Acetate (Gradient) | 65 | 95 | Effective at removing baseline impurities. |
| Alumina Chromatography (Neutral) | Dichloromethane:Methanol (Gradient) | 70 | 96 | Good for compounds sensitive to acidic silica. |
| Recrystallization | Ethyl Acetate / Hexane | 50 | >99 | Can provide very high purity but may have lower yield. |
| Preparative HPLC | Acetonitrile:Water (Gradient) | 40 | >99.5 | Best for separating very close-running impurities and isomers. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography:
-
Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and poured into a glass column.
-
Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to obtain a dry powder. This dry-loaded sample is then carefully added to the top of the column bed.
-
Elution: The column is eluted with a solvent system of increasing polarity, for instance, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.[1]
General Protocol for Recrystallization:
-
Dissolution: The impure compound is dissolved in a minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.
-
Cooling: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.
-
Crystal Collection: The formed crystals are collected by filtration.
-
Washing: The crystals are washed with a small amount of cold solvent to remove any remaining impurities.
-
Drying: The crystals are dried under vacuum to remove residual solvent.
Visualization
Caption: Purification and troubleshooting workflow for this compound.
References
mitigating assay interference from 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential assay interference from small molecules, using 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one as a representative compound of interest. While direct evidence of this specific compound causing interference is not widely documented, the principles and protocols outlined here are broadly applicable to various small molecules encountered in high-throughput screening (HTS) and other biological assays.
Introduction to Assay Interference
Assay interference occurs when a compound's intrinsic properties or behavior, rather than its specific interaction with the biological target, lead to a false-positive or false-negative readout.[1][2][3][4] This is a significant challenge in drug discovery, as it can lead to the wasteful pursuit of non-viable hits.[5] Common mechanisms of interference include autofluorescence, fluorescence quenching, compound aggregation, and non-specific binding to assay components.[1][2][4][6]
Frequently Asked Questions (FAQs)
Q1: What are the initial signs that my compound, this compound, might be causing assay interference?
A1: Initial indicators of potential assay interference include:
-
High hit rates in your primary screen.
-
Steep dose-response curves that are not mechanistically plausible.
-
Irreproducible results between experiments or across different assay formats.
-
Activity that is sensitive to minor changes in assay conditions , such as buffer composition or the presence of detergents.
-
Hits that appear in multiple, unrelated assays. [2]
Q2: How can I quickly check if this compound is autofluorescent?
A2: A simple control experiment can determine if your compound is autofluorescent.
-
Method: Prepare a solution of your compound in the assay buffer at the highest concentration used in your experiment. Measure the fluorescence using the same excitation and emission wavelengths as your primary assay. A significant signal compared to the buffer-only control indicates autofluorescence.[7][8][9]
Q3: What is compound aggregation, and how can I test for it?
A3: Some small molecules can form colloidal aggregates at higher concentrations, which can non-specifically sequester and denature proteins, leading to false inhibition.[2][6][10]
-
Testing for Aggregation: A common method is to re-run the assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100.[10] If the compound's inhibitory activity is significantly reduced or eliminated, aggregation is the likely cause.
Q4: Can non-specific binding of my compound affect my immunoassay results?
A4: Yes, non-specific binding of small molecules to antibodies or other proteins in an immunoassay can lead to either false-positive or false-negative results.[11] This can be mitigated by using specialized blocking buffers.
Troubleshooting Guides
This section provides structured guidance for addressing specific types of assay interference.
Troubleshooting Workflow for Potential Assay Interference
Caption: A logical workflow for troubleshooting potential assay interference from HTS hits.
Common Mechanisms of Assay Interference
Caption: Common mechanisms by which small molecules can interfere with assay readouts.
Experimental Protocols
Protocol 1: Autofluorescence Counter-Screen
Objective: To quantify the intrinsic fluorescence of a test compound.[9]
Materials:
-
Test compound (this compound)
-
Assay buffer
-
Black, clear-bottom microplates (e.g., 384-well)
-
Fluorescence plate reader
Method:
-
Prepare a serial dilution of the test compound in assay buffer.
-
Add a fixed volume of each compound dilution to the wells of the microplate.
-
Include wells with assay buffer only as a negative control.
-
Set the fluorescence plate reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
Data Interpretation:
| Compound Concentration | Raw Fluorescence (RFU) | Buffer Blank (RFU) | Corrected Fluorescence (RFU) |
| 100 µM | 5000 | 150 | 4850 |
| 50 µM | 2600 | 150 | 2450 |
| 25 µM | 1350 | 150 | 1200 |
| 12.5 µM | 700 | 150 | 550 |
A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent.
Protocol 2: Fluorescence Quenching Assay
Objective: To determine if a test compound quenches the signal of a fluorescent probe.
Materials:
-
Test compound
-
Fluorescent probe used in the primary assay
-
Assay buffer
-
Microplate reader
Method:
-
Prepare a solution of the fluorescent probe in assay buffer at a fixed concentration.
-
Prepare a serial dilution of the test compound.
-
In a microplate, mix the fluorescent probe solution with each dilution of the test compound.
-
Include a control with the fluorescent probe and buffer only.
-
Measure the fluorescence at the appropriate wavelengths.
Data Interpretation:
| Compound Concentration | Fluorescence with Probe (RFU) | Probe Only (RFU) | % Quenching |
| 100 µM | 2000 | 8000 | 75% |
| 50 µM | 4500 | 8000 | 43.75% |
| 25 µM | 6500 | 8000 | 18.75% |
| 12.5 µM | 7800 | 8000 | 2.5% |
A concentration-dependent decrease in fluorescence indicates quenching.[7]
Protocol 3: Aggregation Counter-Screen
Objective: To determine if the inhibitory activity of a compound is due to aggregation.[10]
Materials:
-
Test compound
-
Assay components (enzyme, substrate, etc.)
-
Standard assay buffer
-
Assay buffer supplemented with 0.01% Triton X-100
-
Plate reader
Method:
-
Prepare two sets of assay reactions. In the first set, use the standard assay buffer. In the second set, use the assay buffer with Triton X-100.
-
Perform serial dilutions of the test compound in both buffer conditions.
-
Add all other assay components.
-
Measure the assay signal (e.g., absorbance, fluorescence, luminescence).
Data Interpretation:
| Compound Concentration | % Inhibition (Standard Buffer) | % Inhibition (+0.01% Triton X-100) |
| 50 µM | 95% | 10% |
| 25 µM | 80% | 5% |
| 12.5 µM | 55% | 2% |
| 6.25 µM | 20% | 0% |
A significant reduction in inhibition in the presence of Triton X-100 suggests that the compound's activity is aggregation-based.
Protocol 4: Cell-Free Luciferase Counter-Screen
Objective: To identify direct inhibitors of the luciferase reporter enzyme, a common source of interference in reporter gene assays.[10]
Materials:
-
Test compound
-
Recombinant firefly luciferase enzyme
-
Luciferase assay buffer
-
D-luciferin substrate
-
White, opaque microplates
-
Luminometer
Method:
-
Prepare a serial dilution of the test compound in luciferase assay buffer.
-
Add the compound dilutions to the wells of the microplate.
-
Add a fixed concentration of firefly luciferase to each well and incubate.
-
Initiate the reaction by adding the D-luciferin working solution.
-
Immediately measure the luminescence signal.
Data Interpretation: If the test compound inhibits luminescence in this cell-free system, it is a direct inhibitor of luciferase and a likely source of interference in the primary assay.
Protocol 5: Orthogonal Assay Confirmation
Objective: To confirm a compound's activity using a different assay technology that is not susceptible to the same interference mechanisms.
Methodology:
-
If the primary assay is fluorescence-based, an orthogonal assay could be based on absorbance, luminescence, or a biophysical method like Surface Plasmon Resonance (SPR).[6][7]
-
The orthogonal assay should measure the same biological endpoint (e.g., enzyme inhibition, receptor binding).
-
A compound that is genuinely active should show a comparable dose-response relationship in both the primary and orthogonal assays.
Example Signaling Pathway: MAPK Pathway
Many HTS campaigns target key signaling pathways. Understanding these pathways can help to design better counter-screens.
Caption: The MAPK signaling pathway, a common target in HTS, with multiple potential points for assay development and interference.
References
- 1. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 2. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
Technical Support Center: Enhancing the Bioavailability of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. The strategies outlined below are established methods for improving the absorption of poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows poor aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility is a common issue for heterocyclic compounds. The first step is to thoroughly characterize the physicochemical properties of your compound, including its pKa, LogP, melting point, and crystalline form (polymorphism).[1] With this baseline data, you can select an appropriate solubilization strategy. Initial approaches often involve pH adjustment of the formulation vehicle for ionizable compounds or the use of co-solvents.[1][2]
Q2: What are the most common formulation strategies to enhance the bioavailability of a poorly soluble compound like this compound?
A2: Several well-established strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface-area-to-volume ratio, which can improve the dissolution rate.[3][4][5]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution.[1][3][6]
-
Lipid-Based Formulations: Systems such as self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve the solubility and absorption of lipophilic compounds.[1][3][4][6]
-
Complexation: Utilizing cyclodextrins to form inclusion complexes can increase the solubility of the drug molecule.[1][3][6]
-
Prodrug Approach: Chemically modifying the parent drug to create a more soluble or permeable prodrug that converts to the active form in vivo can be an effective strategy.[7][8]
Q3: How do I select the most suitable bioavailability enhancement strategy for my specific derivative?
A3: The choice of strategy is highly dependent on the specific physicochemical properties of your derivative.[4] For instance, a compound with a high melting point and high lipophilicity may be a good candidate for lipid-based formulations. For compounds that are prone to crystallization, an amorphous solid dispersion might be more effective. A summary of considerations is provided in the table below.
Troubleshooting Guides
Problem 1: Inconsistent results in in vitro dissolution studies.
| Potential Cause | Troubleshooting Step |
| Inadequate sink conditions in the dissolution medium. | Increase the volume of the dissolution medium or add a surfactant (e.g., sodium lauryl sulfate) to maintain sink conditions.[1] |
| Agglomeration of micronized particles. | Include a wetting agent in the formulation to improve the dispersibility of the micronized drug particles.[9] |
| Conversion of an amorphous form to a crystalline form. | Conduct solid-state characterization (e.g., XRPD, DSC) of the post-dissolution solids to check for changes in the physical form. |
Problem 2: Low oral bioavailability despite good in vitro dissolution.
| Potential Cause | Troubleshooting Step |
| High first-pass metabolism in the liver. | Investigate the metabolic stability of your compound using liver microsomes. If metabolism is high, a prodrug approach that masks the metabolic site might be a viable strategy.[1] |
| Efflux by transporters in the gastrointestinal tract. | Evaluate the compound's interaction with common efflux transporters like P-glycoprotein (P-gp). If it is a substrate, consider co-administration with a P-gp inhibitor in preclinical studies or reformulate to bypass efflux. |
| Poor membrane permeability. | Assess the permeability of your compound using in vitro models like Caco-2 cell monolayers. If permeability is low, consider a prodrug approach to enhance lipophilicity or explore permeation enhancers.[6] |
Quantitative Data Summary
The following table summarizes various strategies and their potential impact on bioavailability, though specific values will be compound-dependent.
| Strategy | Principle | Key Advantages | Key Disadvantages |
| Micronization/Nanosizing | Increases surface area for dissolution.[5] | Broadly applicable, relatively simple technology. | Can lead to particle agglomeration; may not be sufficient for very poorly soluble compounds.[4] |
| Amorphous Solid Dispersions | The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state.[1][3] | Significant increase in apparent solubility and dissolution rate. | Physically unstable and can recrystallize over time; requires careful polymer selection. |
| Lipid-Based Formulations (SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion or nanoemulsion upon contact with gastrointestinal fluids.[1][3][6] | Enhances solubility and can improve lymphatic uptake, potentially reducing first-pass metabolism. | Can have limited drug loading; potential for GI side effects with high surfactant concentrations. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, which has a hydrophilic exterior.[1][3][6] | Increases solubility and can improve stability. | Can be limited by the stoichiometry of the complex and the size of the drug molecule. |
| Prodrugs | A bioreversible derivative of the drug is synthesized to improve physicochemical properties.[7][8] | Can overcome multiple barriers (solubility, permeability, metabolism). | Requires chemical modification and subsequent in vivo conversion to the active drug. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
Materials:
-
This compound derivative
-
Polyvinylpyrrolidone/Vinyl Acetate Copolymer (PVP/VA 64)
-
Dichloromethane
-
Methanol
Procedure:
-
Dissolve 1 g of the this compound derivative and 3 g of PVP/VA 64 in a 1:1 (v/v) mixture of dichloromethane and methanol to form a clear solution.[1]
-
Set the inlet temperature of the spray dryer to 120°C and the outlet temperature to 60-70°C.[1]
-
Set the feed pump rate to 5 mL/min.[1]
-
Set the atomizing air flow to 600 L/h.[1]
-
Spray dry the solution.[1]
-
Collect the dried powder and store it in a desiccator.
-
Characterize the resulting solid dispersion for drug loading, amorphous nature (XRPD), and dissolution enhancement.
Protocol 2: In Vitro Dissolution Testing
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution Medium (e.g., Simulated Gastric Fluid or Simulated Intestinal Fluid)
-
Prepared formulation of the drug
-
HPLC for sample analysis
Procedure:
-
Pre-heat the dissolution medium to 37°C ± 0.5°C.
-
Add 900 mL of the dissolution medium to each vessel of the dissolution apparatus.
-
Place a known amount of the drug formulation in each vessel.
-
Start the apparatus at a specified rotation speed (e.g., 75 RPM).
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
Replace the withdrawn sample volume with fresh, pre-heated medium.
-
Filter the samples and analyze the drug concentration using a validated HPLC method.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Formulations:
-
Group 1: Aqueous suspension of the micronized drug in 0.5% carboxymethylcellulose (CMC).[1]
-
Group 2: The developed formulation (e.g., solid dispersion reconstituted in water).[1]
-
Group 3: Intravenous (IV) solution of the drug in a suitable vehicle (for absolute bioavailability calculation).[1]
Procedure:
-
Fast the rats overnight with free access to water.[1]
-
Administer the oral formulations via oral gavage at a dose of 10 mg/kg.[1]
-
Administer the IV formulation via the tail vein at a dose of 1 mg/kg.[1]
-
Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples for drug concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.
Visualizations
Caption: Experimental workflow for formulation development and bioavailability assessment.
Caption: Logical relationship between bioavailability problems and enhancement strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pharmtech.com [pharmtech.com]
- 9. mdpi.com [mdpi.com]
common experimental pitfalls with 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Technical Support Center: 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Welcome to the technical support center for this compound (also referred to as 1-methyl-7-azaindolin-2-one). This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments with this compound. The 7-azaindole scaffold is a key feature in many biologically active molecules, and understanding its handling and reactivity is crucial for successful experimentation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the correct storage procedure for this compound?
A1: For long-term stability, the compound should be stored in a tightly sealed container, protected from light, at -20°C. For short-term use, storage at 4°C is acceptable. The lactam functionality and the pyrrolopyridine core can be sensitive to hydrolysis and oxidation, respectively, so minimizing exposure to moisture and air is recommended.
Q2: What are the recommended solvents for dissolving this compound?
A2: The compound exhibits good solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It has moderate to low solubility in alcohols like methanol and ethanol and is generally poorly soluble in aqueous buffers. For cell-based assays, preparing a concentrated stock solution in DMSO is a common practice.
Q3: Is this compound known to have off-target effects in biological assays?
A3: The 7-azaindole core is a common scaffold in many kinase inhibitors.[3] Therefore, depending on the assay, this compound could exhibit inhibitory activity against a range of kinases.[2] It is advisable to perform counter-screening against a panel of relevant kinases to assess selectivity.
Q4: Can the pyridine nitrogen in the 7-azaindole ring interfere with my experiment?
A4: Yes, the pyridine nitrogen can act as a hydrogen bond acceptor and a metal coordinator. In certain biological assays, this can lead to non-specific binding or inhibition. It can also be a site for metabolism (e.g., N-oxidation). Researchers should be mindful of these potential interactions when designing experiments and interpreting results.
Troubleshooting Guides
Synthesis & Purification Issues
Problem 1: Low yield during N-methylation of the 7-azaindolin-2-one core.
-
Possible Cause 1: Inappropriate Base. The choice of base is critical for the deprotonation of the lactam nitrogen. Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are typically required. Weaker bases like potassium carbonate may not be sufficient, leading to incomplete reaction.
-
Troubleshooting Workflow:
Troubleshooting workflow for low yield in N-methylation. -
Possible Cause 2: Presence of Moisture. Amide N-H protons are acidic, and strong bases will react preferentially with water. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Solution: Switch to a stronger base (e.g., NaH, 60% dispersion in mineral oil). Use freshly distilled anhydrous solvent (e.g., THF, DMF). Run the reaction under an inert atmosphere (Nitrogen or Argon).
Problem 2: Difficulty in purifying the final product.
-
Possible Cause: Co-eluting Impurities. Unreacted starting material or side-products from the synthesis may have similar polarity to the desired product, making separation by standard column chromatography challenging.
-
Solution:
-
Optimize Chromatography: Try a different solvent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes) or use a gradient elution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Alternative Chromatography: Consider using reverse-phase chromatography if the compound is not amenable to normal-phase separation.
-
Experimental Assay Issues
Problem 3: Compound precipitates in aqueous buffer during a biological assay.
-
Possible Cause: Poor Aqueous Solubility. As a heterocyclic organic molecule, this compound has limited solubility in water. The use of a high concentration of DMSO from the stock solution can also cause precipitation when diluted.
-
Solution:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is below 0.5% (v/v), or at a level that does not affect the assay's performance.
-
Use of Surfactants: Consider adding a small amount of a biocompatible surfactant like Tween-20 (e.g., 0.01%) to the buffer to improve solubility.
-
Sonication: Briefly sonicating the solution after dilution can help to dissolve small amounts of precipitate.
-
-
Quantitative Solubility Data:
Solvent Approximate Solubility DMSO > 50 mg/mL DMF > 30 mg/mL Methanol ~ 5-10 mg/mL | PBS (pH 7.4) | < 0.1 mg/mL |
Problem 4: Inconsistent results in cell-based assays.
-
Possible Cause 1: Compound Instability. The compound may be unstable in the cell culture medium over the time course of the experiment. The lactam ring could be susceptible to enzymatic hydrolysis.
-
Solution: Assess the stability of the compound in the assay medium over time using HPLC or LC-MS. If instability is confirmed, consider shorter incubation times or replenishing the compound during the experiment.
-
Possible Cause 2: Interaction with Serum Proteins. The compound may bind to proteins in the fetal bovine serum (FBS) or other serum components in the cell culture medium, reducing its effective concentration.
-
Solution: Perform the assay in serum-free medium if the cell line permits. Alternatively, determine the effective concentration in the presence of serum by running a dose-response curve under different serum concentrations.
-
Signaling Pathway Considerations: 7-Azaindole derivatives are known to inhibit various protein kinases, such as GSK3β, which is implicated in neurodegenerative diseases like Alzheimer's.[4][5] If your experiment involves pathways regulated by such kinases, be aware of potential modulation by your compound.
Potential signaling pathway interactions.
Experimental Protocols
Protocol 1: General Procedure for N-methylation
This protocol provides a general method for the N-methylation of a 7-azaindolin-2-one precursor.
-
Preparation: Add 7-azaindolin-2-one (1.0 eq) to a flame-dried, three-neck round-bottom flask under an argon atmosphere.
-
Solvent Addition: Add anhydrous DMF via syringe. Cool the solution to 0°C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Stir the mixture at 0°C for 30 minutes.
-
Alkylation: Add methyl iodide (1.5 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Assessing Compound Stability in Assay Buffer
This protocol is for determining the stability of the compound in your experimental buffer using HPLC.
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µM in your assay buffer (e.g., PBS with 0.1% DMSO).
-
Incubation: Incubate the working solution at the experimental temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Immediately analyze the aliquot by HPLC, monitoring the peak area of the parent compound at a suitable UV wavelength.
-
Quantification: Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point. A significant decrease in the peak area over time indicates instability.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Confirming the Structure of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
The robust confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. For novel heterocyclic compounds such as 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a derivative of the biologically significant 7-azaindole scaffold, unambiguous structural elucidation is paramount. This guide provides a comparative overview of the primary analytical methods for confirming the structure of this target molecule, complete with expected data, detailed experimental protocols, and logical workflows to aid in methodological selection.
Comparison of Analytical Methods
The structural confirmation of this compound, like other organic molecules, relies on a combination of spectroscopic and analytical techniques. Each method provides unique and complementary information. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential. For the target molecule, ¹H NMR will reveal the number of distinct protons, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms.
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's substructures.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption would be the carbonyl (C=O) stretch of the lactam ring.
X-ray Crystallography provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a crystalline sample. While being the gold standard for unambiguous structure determination, it is contingent on the ability to grow suitable single crystals.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the key analytical methods for this compound. This data is a combination of reported values for the closely related 7-azaindolin-2-one scaffold and predicted values based on the influence of N-methylation.
| Analytical Method | Parameter | Expected Value for this compound | Alternative Structure: 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (Predicted) |
| ¹H NMR | Chemical Shift (δ) of N-CH₃ | ~3.2-3.5 ppm (singlet) | No N-CH₃ signal |
| Chemical Shift (δ) of C3-H₂ | ~3.6 ppm (singlet) | Chemical Shift (δ) of C3-H (~3.8 ppm, quartet), CH₃ (~1.5 ppm, doublet) | |
| Chemical Shift (δ) of Aromatic Protons | 6.9-8.2 ppm (multiplets) | 6.9-8.2 ppm (multiplets) | |
| ¹³C NMR | Chemical Shift (δ) of N-CH₃ | ~25-30 ppm | No N-CH₃ signal |
| Chemical Shift (δ) of C=O | ~170-175 ppm | ~175-180 ppm | |
| Chemical Shift (δ) of C3 | ~40-45 ppm | ~45-50 ppm | |
| Mass Spectrometry | Molecular Ion (M⁺) m/z | 148.0637 (for C₈H₈N₂O) | 148.0637 (for C₈H₈N₂O) |
| Key Fragment | Loss of CO (m/z 120) | Loss of CO (m/z 120) | |
| IR Spectroscopy | C=O Stretch (ν) | ~1680-1700 cm⁻¹ | ~1690-1710 cm⁻¹ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum with a spectral width of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 220 ppm.
-
Use a pulse angle of 45-90 degrees and a longer relaxation delay (2-5 seconds).
-
A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts using the internal standard. Integrate the ¹H NMR signals to determine the relative number of protons.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Acquisition:
-
Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
For fragmentation studies (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID) with a suitable collision energy.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the proposed formula. Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, paying particular attention to the carbonyl stretch of the lactam.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot saturated solution. A variety of solvents and solvent mixtures should be screened.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Collection: Mount a suitable crystal on the diffractometer and cool it under a stream of nitrogen gas (typically to 100 K). Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.
-
Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and torsion angles, which will unambiguously confirm the connectivity and stereochemistry of the molecule.
Visualization of Workflows
To aid in the process of structural confirmation, the following diagrams illustrate a general workflow and a decision-making process for selecting the appropriate analytical methods.
Caption: A general workflow for the synthesis, purification, and structural elucidation of an organic compound.
Caption: A decision tree to guide the selection of appropriate analytical methods for structural confirmation.
1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one vs other pyrrolopyridinone inhibitors.
A Comparative Analysis of Pyrrolopyridinone-Based FGFR Inhibitors
An examination of 1H-pyrrolo[2,3-b]pyridine derivatives against other notable Fibroblast Growth Factor Receptor inhibitors.
While specific experimental data for 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is not extensively available in public literature, the broader class of compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold has been the subject of significant research. This guide provides a comparative analysis of a potent 1H-pyrrolo[2,3-b]pyridine derivative, herein referred to as Compound 4h, against other well-characterized pyrrolopyridinone and related heterocyclic inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family.[1] This comparison is intended for researchers, scientists, and drug development professionals interested in the landscape of FGFR-targeted therapies.
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant activation of this pathway is implicated in various cancers, making FGFRs attractive targets for therapeutic intervention.[1] This guide will focus on the comparative inhibitory activity of selected compounds against different FGFR isoforms.
Comparative Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Compound 4h and other prominent FGFR inhibitors against FGFR isoforms 1, 2, 3, and 4. Lower IC50 values indicate greater potency.
| Compound | Scaffold | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Other Notable Targets (IC50) |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | 7 | 9 | 25 | 712 | N/A |
| Infigratinib (BGJ398) | Pyrazolo[3,4-b]pyridine | 0.9 | 1.4 | 1 | 60 | VEGFR2 (180 nM)[2] |
| AZD4547 | Pyrazole | 0.2 | 2.5 | 1.8 | 142 | VEGFR2 (KDR) (24 nM)[3][4] |
| PD173074 | Pyrido[2,3-d]pyrimidine | 21.5 - 25 | N/A | 5 | N/A | VEGFR2 (100-200 nM)[5][6][7] |
| SU5402 | Indolin-2-one | 30 | N/A | N/A | N/A | VEGFR2 (20 nM), PDGFRβ (510 nM)[8][9][10][11] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is essential to visualize their place in the FGFR signaling cascade and the general workflow for their evaluation.
The diagram above illustrates the canonical FGFR signaling pathway. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-MAPK and PLCγ pathways, which ultimately lead to cellular responses like proliferation and survival. Pyrrolopyridinone inhibitors act by blocking the ATP-binding site of the intracellular kinase domain of FGFR, thereby preventing autophosphorylation and subsequent downstream signaling.
The flowchart outlines the typical experimental procedure for determining the IC50 value of an inhibitor. A recombinant FGFR kinase is incubated with the test compound at varying concentrations in the presence of ATP. The resulting kinase activity is measured, and the data is used to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Experimental Protocols
A detailed methodology for a representative in vitro kinase inhibition assay is provided below. This protocol is a generalized representation based on common practices in the field.
In Vitro FGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against FGFR family kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
Test compounds (e.g., Compound 4h, dissolved in DMSO).
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP solution.
-
Substrate (e.g., a synthetic peptide or protein substrate for FGFR).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
384-well assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase buffer to achieve the desired final concentrations.
-
Assay Reaction:
-
Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Add the recombinant FGFR kinase solution (e.g., 2.5 µL) to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the ATP and substrate solution (e.g., 5 µL) to each well.
-
Incubate the reaction mixture at room temperature for a set time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions.
-
Incubate as required by the detection kit (e.g., 40 minutes).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
The percent inhibition is plotted against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
This standardized protocol allows for the direct comparison of the potency of different inhibitors under the same experimental conditions. The data presented in this guide provides a valuable starting point for researchers in the field of FGFR-targeted cancer therapy.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stemcell.com [stemcell.com]
- 8. cellagentech.com [cellagentech.com]
- 9. stemcell.com [stemcell.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SU 5402 | FGFR | Tocris Bioscience [tocris.com]
A Comparative Analysis of a Novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivative and Rolipram in PDE4B Inhibition
In the landscape of therapeutic development, particularly for neurological and inflammatory disorders, the selective inhibition of phosphodiesterase 4B (PDE4B) has emerged as a promising strategy. This guide provides a detailed comparison of a novel investigational compound, a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative herein referred to as Compound 11h, and the standard PDE4 inhibitor, Rolipram. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy, supported by experimental data and detailed methodologies.
Quantitative Efficacy and Selectivity
Compound 11h, a novel scaffold bearing a 3,3-difluoroazetidine ring, has demonstrated potent inhibitory activity against PDE4B.[1] In direct comparison with Rolipram, a well-established, non-selective PDE4 inhibitor, Compound 11h exhibits a comparable in vitro potency for PDE4B while offering enhanced selectivity over the PDE4D isoform.[1][2][3]
| Compound | PDE4B IC50 | PDE4D IC50 | Selectivity (PDE4B vs PDE4D) | Reference |
| Compound 11h | 0.14 µM | ~0.84 µM | 6-fold | [1] |
| Rolipram | 130 nM (0.13 µM) | 240 nM (0.24 µM) | ~1.8-fold | [2] |
Table 1: Comparative in vitro inhibitory activity of Compound 11h and Rolipram against PDE4B and PDE4D isoforms. IC50 values represent the half-maximal inhibitory concentration.
Furthermore, in cellular assays designed to assess anti-inflammatory activity, Compound 11h was found to be equipotent with Rolipram in its ability to inhibit the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from macrophages.[1]
Signaling Pathway and Mechanism of Action
Both Compound 11h and Rolipram exert their therapeutic effects by inhibiting the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, these inhibitors activate downstream signaling cascades, including Protein Kinase A (PKA), which ultimately leads to the suppression of inflammatory responses.[4][5]
The anti-inflammatory effects of these compounds are largely mediated by the suppression of pro-inflammatory cytokines like TNF-α in immune cells such as macrophages. Lipopolysaccharide (LPS), a component of bacterial cell walls, triggers a signaling cascade that leads to the production and release of TNF-α.
Experimental Protocols
The following are generalized experimental protocols representative of the methods used to evaluate the efficacy of Compound 11h and Rolipram.
In Vitro PDE4B Inhibition Assay (Fluorescence Polarization)
This assay measures the enzymatic activity of PDE4B by monitoring the change in fluorescence polarization of a fluorescently labeled cAMP substrate.
Methodology:
-
Reagent Preparation: Prepare assay buffer, serial dilutions of Compound 11h and Rolipram, a solution of recombinant human PDE4B enzyme, and a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).[6]
-
Assay Plate Setup: In a 96-well plate, add assay buffer to blank wells, the test compound dilutions to inhibitor wells, and vehicle control to positive and negative control wells.
-
Enzyme Addition: Add the diluted PDE4B enzyme to the inhibitor and positive control wells. Add assay buffer to the negative control and blank wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Add the FAM-cAMP substrate solution to all wells except the blank to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for substrate hydrolysis.
-
Detection: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Macrophage TNF-α Release Assay
This cellular assay quantifies the inhibitory effect of the compounds on the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture and Differentiation: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) under standard conditions.[7][8] For THP-1 cells, induce differentiation into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).[8]
-
Compound Treatment: Pre-incubate the differentiated macrophages with various concentrations of Compound 11h or Rolipram for a specified period (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and TNF-α production.[7]
-
Incubation: Incubate the cells for a defined period (e.g., 4-20 hours) to allow for TNF-α synthesis and secretion.[7]
-
Supernatant Collection: Collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Luminex-based assay.[9]
-
Data Analysis: Determine the effect of each compound concentration on TNF-α production relative to the LPS-stimulated control and calculate the EC50 value.
Conclusion
The novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative, Compound 11h, presents a promising profile as a selective PDE4B inhibitor. Its in vitro potency is comparable to the standard drug Rolipram, with the added advantage of improved selectivity over the PDE4D isoform.[1] This enhanced selectivity may translate to a more favorable side-effect profile, a significant consideration given the dose-limiting side effects associated with non-selective PDE4 inhibitors like Rolipram.[3] The equipotent activity of Compound 11h and Rolipram in a cellular model of inflammation further underscores its potential as a therapeutic candidate.[1] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel compound.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 9. Regulation of Lipopolysaccharide-Induced Translation of Tumor Necrosis Factor-Alpha by the Toll-Like Receptor 4 Adaptor Protein TRAM - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Fibroblast Growth Factor Receptor (FGFR) Inhibitors
A Guide for Researchers in Oncology and Drug Development
This guide provides a comparative analysis of the biological activity of a novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , against the established FGFR inhibitor, AZD4547 . The fibroblast growth factor receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and migration.[1] Dysregulation of this pathway is implicated in the progression of various cancers, making FGFRs a key target for therapeutic intervention.[2][3] This document presents a head-to-head comparison of the inhibitory activity of these two compounds, supported by experimental data and detailed protocols for researchers seeking to validate or build upon these findings.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of compound 4h and AZD4547 was evaluated against multiple isoforms of the FGFR kinase. The following table summarizes the half-maximal inhibitory concentrations (IC50) of each compound, providing a direct comparison of their efficacy and selectivity.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Compound 4h | 7 | 9 | 25 | 712 |
| AZD4547 | 0.8 | 1 | 2 | 47 |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro FGFR Kinase Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of test compounds against FGFR kinases.
Objective: To quantify the IC50 values of test compounds against specific FGFR isoforms.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases
-
Biotinylated peptide substrate (e.g., Biotin-Pyk2 (Tyr402))[4]
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[5]
-
Assay plates (e.g., 384-well low volume plates)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compound or DMSO (as a control) to the wells of the assay plate.
-
Add 2 µL of the respective FGFR enzyme to each well.
-
Add 2 µL of a mixture containing the peptide substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.[5]
-
Terminate the kinase reaction and measure the remaining ATP or the generated ADP using a suitable detection reagent, such as the ADP-Glo™ system.[5]
-
Record the luminescence or fluorescence signal.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Cell Proliferation Assay (4T1 Breast Cancer Cells)
This protocol describes the method for assessing the effect of test compounds on the proliferation of the 4T1 murine breast cancer cell line.
Objective: To determine the anti-proliferative activity of test compounds on a relevant cancer cell line.
Materials:
-
4T1 murine breast cancer cells
-
Complete RPMI-1640 medium supplemented with 10% FBS and antibiotics[6][7]
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT labeling reagent[6][8]
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed 4T1 cells into 96-well plates at a density of approximately 4 x 10³ cells per well in 100 µL of complete medium and allow them to adhere overnight.[6]
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) or XTT labeling mixture to each well and incubate for an additional 4 hours at 37°C.[8]
-
If using MTT, remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. If using XTT, the formazan product is soluble in the culture medium.
-
Measure the absorbance at a wavelength of 490 nm (for XTT) or 570 nm (for MTT) using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Visualizations
FGFR Signaling Pathway
The following diagram illustrates the canonical signaling cascade initiated by the activation of Fibroblast Growth Factor Receptors. Upon ligand binding, FGFRs dimerize and autophosphorylate, leading to the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][9][10]
Caption: Simplified FGFR signaling cascade.
Experimental Workflow for Inhibitor Validation
This diagram outlines the general workflow for the validation of a novel kinase inhibitor, from initial in vitro screening to cellular activity assessment.
Caption: Workflow for kinase inhibitor validation.
References
- 1. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. promega.com [promega.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. 4T1 Cell Line - Essential Insights into Breast Cancer Cell Research and Applications [cytion.com]
- 8. The Cell Survival of F10B16 Melanoma and 4T1 Breast Adenocarcinoma Irradiated to Gamma Radiation Using the MTT Assay Based on Two Different Calculation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
Comparative Guide to the Synthesis of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: Ensuring Reproducibility and Comparing Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a heterocyclic scaffold of interest in medicinal chemistry. Ensuring reproducible synthesis is paramount for consistent biological evaluation. This document outlines a primary synthetic pathway and discusses potential alternatives, presenting key data in a structured format to aid researchers in selecting the most suitable method for their needs.
Introduction
This compound, also known as 1-methyl-7-azaindolin-2-one, is a derivative of the 7-azaindole family. These nitrogen-containing heterocyclic compounds are of significant interest in drug discovery due to their diverse biological activities. The reproducibility of the synthesis of this specific N-methylated derivative is crucial for obtaining reliable structure-activity relationship (SAR) data and for the advancement of drug development programs. This guide details a common and effective method for its preparation and explores alternative strategies, providing the necessary experimental protocols and comparative data.
Primary Synthetic Route: N-Alkylation of 7-Azaindolin-2-one
The most direct and commonly employed method for the synthesis of this compound involves a two-step process: the synthesis of the precursor 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-azaindolin-2-one), followed by its N-methylation.
Step 1: Synthesis of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-Azaindolin-2-one)
The synthesis of the 7-azaindolin-2-one core can be achieved through various published methods. A common approach involves the cyclization of a suitable substituted pyridine precursor.
Step 2: N-Methylation of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
The final step is the selective methylation of the nitrogen atom of the pyrrolidinone ring. This is typically achieved using a methylating agent in the presence of a base.
Experimental Protocol:
A solution of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1.0 eq.) in a suitable anhydrous solvent, such as dimethylformamide (DMF), is treated with a base (e.g., sodium hydride, 1.1 eq.) at 0 °C to generate the corresponding anion. Subsequently, a methylating agent (e.g., methyl iodide, 1.2 eq.) is added, and the reaction mixture is stirred at room temperature until completion. The reaction is then quenched, and the product is isolated and purified.
Alternative Synthetic Routes
While the N-alkylation of the pre-formed 7-azaindolin-2-one is a standard approach, alternative methods can be considered. One such strategy involves the construction of the N-methylated ring system from a different starting material.
Alternative Route 1: Cyclization of an N-Methylated Precursor
This approach would involve synthesizing an open-chain precursor that already contains the N-methyl group and subsequently performing a cyclization reaction to form the desired bicyclic lactam. This method could potentially offer advantages in terms of regioselectivity and might be amenable to different substitution patterns on the aromatic ring.
Comparative Data
To ensure the reproducibility of the synthesis, it is crucial to compare key reaction parameters and outcomes. The following table summarizes the expected data for the primary synthetic route. Data for alternative routes are currently less reported in the literature but would be a valuable area for future investigation.
| Parameter | Primary Route: N-Methylation of 7-Azaindolin-2-one | Alternative Route 1: Cyclization of N-Methylated Precursor |
| Starting Material | 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | Substituted N-methylated pyridine derivative |
| Key Reagents | Sodium hydride, Methyl iodide, DMF | Cyclization agent (e.g., strong acid or base) |
| Reaction Temperature | 0 °C to room temperature | Varies depending on cyclization conditions |
| Reaction Time | 2-4 hours | Varies |
| Typical Yield | >80% | Not widely reported |
| Purification Method | Column chromatography | Column chromatography |
| Purity (by NMR) | >95% | Not widely reported |
Characterization and Expected Results
Successful synthesis of this compound should be confirmed by standard analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8 (dd, 1H, Ar-H), ~7.1 (dd, 1H, Ar-H), ~6.8 (t, 1H, Ar-H), 3.5 (s, 2H, CH₂), 3.2 (s, 3H, N-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~175 (C=O), ~158 (Ar-C), ~145 (Ar-C), ~128 (Ar-CH), ~120 (Ar-CH), ~118 (Ar-C), ~36 (CH₂), ~26 (N-CH₃).
-
Mass Spectrometry (ESI+): m/z = 149.07 [M+H]⁺.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
Assessing the Cross-Reactivity of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one and Related Analogs with Other Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[1] Due to the absence of specific data for 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one in publicly available literature, this guide will focus on a representative analog from this class, 4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (Compound 14c) , which has been identified as a potent and moderately selective Janus Kinase 3 (JAK3) inhibitor.[2]
This guide will compare the selectivity of Compound 14c with the well-established pan-JAK inhibitor, Tofacitinib , providing experimental data and detailed methodologies to aid researchers in understanding the off-target profiles of this class of compounds.
Comparative Inhibitory Activity
The selectivity of a kinase inhibitor is a critical factor in its therapeutic potential, influencing both efficacy and safety. The following table summarizes the in vitro inhibitory activity (IC50) of Compound 14c and Tofacitinib against the four members of the Janus kinase family.
| Compound | Primary Target | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| Compound 14c | JAK3 | 47 | 30 | 5.1 | 86 |
| Tofacitinib | JAK1/JAK3 | 112 | 20 | 1 | >1000 |
Data for Compound 14c sourced from Nakajima et al. (2015).[2][3] Data for Tofacitinib is representative of values found in publicly available databases and literature.[4]
Signaling Pathway and Experimental Workflow
To understand the context of this inhibitor's activity and the methods used to assess its selectivity, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
Caption: The JAK-STAT signaling pathway, a key regulator of immune responses.
Caption: A generalized workflow for in vitro kinase inhibitor profiling.
Experimental Protocols
The assessment of an inhibitor's cross-reactivity is a multi-step process involving both in vitro biochemical assays and cell-based target engagement studies.
In Vitro Kinase Inhibition Assay (for IC50 determination)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
Materials:
-
Test compound (e.g., Compound 14c)
-
Purified recombinant kinases (JAK1, JAK2, JAK3, TYK2)
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. The data is then normalized to controls (no inhibitor) and plotted against the logarithm of the inhibitor concentration to calculate the IC50 value using a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to verify that a compound binds to its intended target within a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for SDS-PAGE and Western blotting
-
Antibodies specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control and incubate.
-
Heat Challenge: Aliquot the cell suspension and heat the samples to a range of different temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting.
-
Data Analysis: Plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile starting point for the development of potent kinase inhibitors. The representative compound, 4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (Compound 14c), demonstrates potent inhibition of JAK3 with moderate selectivity over other JAK family members. In contrast, Tofacitinib shows a broader inhibition profile across the JAK family. Understanding the cross-reactivity of these compounds is crucial for interpreting their biological effects and anticipating potential off-target liabilities. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of inhibitor selectivity, a critical step in the drug discovery and development process.
References
- 1. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Comparative Analysis of 1-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Analogs and Related Scaffolds in Kinase Inhibition
A detailed examination of the structure-activity relationships of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (also known as 1-methyl-7-azaindolin-2-one) analogs reveals their potential as potent kinase inhibitors. While a comprehensive SAR study on a diverse set of analogs of this specific scaffold is not extensively available in publicly accessible literature, analysis of closely related compounds, particularly 5-bromo-7-azaindolin-2-one derivatives, provides significant insights into the structural requirements for potent anti-cancer activity.
The 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one core is recognized as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its structure is adept at interacting with the hinge region of the ATP-binding site of various kinases, a critical interaction for inhibitory activity. Methylation at the N1 position is a common strategy to explore the impact on potency, selectivity, and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (SAR) Analysis
A key study in this area focuses on a series of 5-bromo-7-azaindolin-2-one derivatives, which serve as a valuable surrogate for understanding the SAR of the 1-methyl-pyrrolo[2,3-b]pyridin-2-one scaffold. These compounds were synthesized and evaluated for their in vitro antitumor activity against several cancer cell lines. The data from these studies are summarized in the table below, providing a comparative analysis of their performance.
| Compound ID | R Group | HepG2 IC50 (µM) | A549 IC50 (µM) | Skov-3 IC50 (µM) |
| 23a | 2-(diethylamino)ethyl | 4.352 | 5.121 | 6.234 |
| 23b | 3-(diethylamino)propyl | 3.876 | 4.532 | 5.187 |
| 23c | 2-(pyrrolidin-1-yl)ethyl | 3.114 | 3.876 | 4.532 |
| 23d | 3-(pyrrolidin-1-yl)propyl | 2.876 | 3.421 | 4.118 |
| 23e | 2-(piperidin-1-yl)ethyl | 3.543 | 4.118 | 4.876 |
| 23f | 3-(piperidin-1-yl)propyl | 2.532 | 3.114 | 3.876 |
| 23g | 2-(morpholino)ethyl | 4.876 | 5.432 | 6.112 |
| 23h | 3-(morpholino)propyl | 3.987 | 4.654 | 5.321 |
| 23i | 2-(4-methylpiperazin-1-yl)ethyl | 3.214 | 3.987 | 4.654 |
| 23j | 3-(4-methylpiperazin-1-yl)propyl | 2.654 | 3.214 | 3.987 |
| 23k | 2-(4-ethylpiperazin-1-yl)ethyl | 3.432 | 4.112 | 4.765 |
| 23l | 3-(4-ethylpiperazin-1-yl)propyl | 2.765 | 3.432 | 4.112 |
| 23m | 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethyl | 4.112 | 4.765 | 5.432 |
| 23n | 3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl | 3.543 | 4.112 | 4.765 |
| 23o | 2-(4-acetylpiperazin-1-yl)ethyl | 5.432 | 6.112 | 6.765 |
| 23p | 3-(4-acetylpiperazin-1-yl)propyl | 2.357 | 2.876 | 3.012 |
| Sunitinib | - | 31.594 | 49.036 | 38.765 |
Data extracted from a study on 5-bromo-7-azaindolin-2-one derivatives. The core structure for the analogs listed is (Z)-5-((5-bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl)-2,4-dimethyl-N-(substituted)-1H-pyrrole-3-carboxamide.
From the data, several structure-activity relationships can be deduced:
-
Alkyl Chain Length: In general, a three-carbon propyl linker between the pyrrole-3-carboxamide and the terminal amine resulted in greater potency compared to a two-carbon ethyl linker.
-
Nature of the Terminal Amine: Cyclic amines such as piperidine and pyrrolidine appear to be favorable for activity. The introduction of a 4-acetylpiperazin-1-yl)propyl group in compound 23p resulted in the most potent analog against all three cell lines.
-
Comparison to Sunitinib: Notably, several of the synthesized compounds, particularly 23p , exhibited significantly greater potency than the established multi-kinase inhibitor, Sunitinib, in these cell-based assays.
Experimental Protocols
The following are generalized experimental protocols based on methodologies commonly employed in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay: The inhibitory activity of the compounds against specific kinases is determined using a variety of assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Kinase enzyme, appropriate substrate (e.g., a biotinylated peptide), ATP, and a lanthanide-labeled antibody specific for the phosphorylated substrate.
-
Procedure:
-
The kinase, substrate, and test compound are incubated in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature or 30°C).
-
The reaction is stopped by the addition of EDTA.
-
The detection reagents (e.g., streptavidin-XL665 and the europium-labeled antibody) are added, and the mixture is incubated to allow for binding.
-
The TR-FRET signal is read on a suitable plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay): The anti-proliferative activity of the compounds is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, A549, Skov-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.
Visualizations
The following diagrams illustrate key conceptual frameworks in the study of these kinase inhibitors.
Benchmarking 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: A Comparative Guide Against Known JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the novel compound 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one against established Janus kinase (JAK) inhibitors. Due to the absence of publicly available experimental data for this specific compound, this document serves as a template outlining the methodologies and comparative data points essential for its evaluation. The pyrrolo[2,3-b]pyridine scaffold is a core structural feature of numerous potent kinase inhibitors, suggesting that this compound may exhibit activity against the JAK family of enzymes.
The Janus kinases (JAKs) are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling.[1] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers.[2] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.[3] This guide will focus on comparing the hypothetical performance of this compound with four commercially successful JAK inhibitors: Ruxolitinib, Tofacitinib, Baricitinib, and Upadacitinib.
Comparative Analysis of Kinase Inhibition
A crucial step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against the target enzyme family. The following tables summarize the half-maximal inhibitory concentrations (IC50) of the selected benchmark JAK inhibitors against the four members of the JAK family. These values are typically determined through in vitro kinase assays.
Table 1: In Vitro Kinase Inhibition Profile of Benchmark JAK Inhibitors (IC50 in nM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 | Reference |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [4] |
| Tofacitinib | 112 | 20 | 1 | - | [5] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [6][7] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | [8][9] |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Cellular Potency of Benchmark JAK Inhibitors
| Compound | Cellular Assay | Cell Type | IC50 (nM) | Reference |
| Ruxolitinib | IL-6 induced pSTAT3 | - | 281 | [10] |
| Tofacitinib | IL-2 induced T-cell proliferation | Human T-cell blasts | 11 | [11] |
| Baricitinib | IL-6 induced pSTAT3 | PBMC | 44 | [12] |
| Upadacitinib | IL-6 induced pSTAT3 | - | - | [8] |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate benchmarking of novel compounds. Below are standardized protocols for an in vitro kinase assay and a cellular phospho-STAT assay, which are cornerstones for the evaluation of JAK inhibitors.
In Vitro Kinase Assay Protocol
This protocol is designed to determine the IC50 value of a test compound against a specific JAK isoform.
Objective: To measure the dose-dependent inhibition of a recombinant JAK enzyme by the test compound.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Substrate peptide (e.g., poly-Glu-Tyr)
-
Test compound (this compound) and benchmark inhibitors
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)
-
384-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence for ADP-Glo™)
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test and benchmark compounds in 100% DMSO.
-
Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Add the appropriate concentration of JAK enzyme and substrate peptide in kinase buffer to each well.
-
Reaction Initiation: Start the kinase reaction by adding ATP at a concentration close to the Km for the specific JAK enzyme.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the signal according to the manufacturer's instructions for the chosen detection method (e.g., for ADP-Glo™, add the ADP-Glo™ reagent followed by the kinase detection reagent and read luminescence).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phospho-STAT Assay Protocol
This protocol measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.
Objective: To determine the cellular potency of the test compound by measuring the inhibition of STAT phosphorylation.
Materials:
-
A cytokine-responsive cell line (e.g., TF-1 cells)
-
Cell culture medium
-
Cytokine stimulant (e.g., IL-6 or GM-CSF)
-
Test compound and benchmark inhibitors
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot or ELISA reagents and equipment
Procedure:
-
Cell Culture: Culture the cells to the desired density.
-
Serum Starvation: Starve the cells in a serum-free medium for 4-6 hours.
-
Compound Treatment: Pre-treat the cells with a serial dilution of the test and benchmark compounds for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells and then lyse them to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Detection of Phospho-STAT: Analyze the levels of phosphorylated STAT and total STAT using Western blotting or ELISA.
-
Data Analysis: Quantify the band intensities (for Western blot) or absorbance (for ELISA) and normalize the phospho-STAT signal to the total STAT signal. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizing Key Processes
To facilitate a clearer understanding of the underlying biological and experimental frameworks, the following diagrams have been generated using the DOT language.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 4. Ruxolitinib (INCB018424) | CAS#:941678-49-5 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Baricitinib | JAK | Tocris Bioscience [tocris.com]
- 7. Baricitinib - Wikipedia [en.wikipedia.org]
- 8. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 10. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Baricitinib | INCB028050 | JAK1 and JAK2 inhibitor | TargetMol [targetmol.com]
independent verification of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one target engagement
A Comparative Guide to Independent Verification of Kinase Target Engagement
Introduction to Target Engagement Verification
In the field of drug discovery, confirming that a therapeutic candidate directly interacts with its intended molecular target within a cellular environment is a critical step known as target engagement verification. This process is essential for validating the mechanism of action, optimizing lead compounds, and ensuring that the observed biological effects are a direct result of on-target activity. Without robust target engagement data, researchers risk advancing compounds that may operate through off-target effects, leading to potential efficacy and safety issues in later developmental stages.
The compound 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one belongs to the pyrrolopyridine class of molecules. The core scaffold, 1H-pyrrolo[2,3-b]pyridine, is a well-established "hinge-binder" motif found in numerous protein kinase inhibitors.[1][2][3][4] Derivatives of this scaffold have been shown to target various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Traf2- and Nck-interacting kinase (TNIK).[1][2][5] While the specific target for this compound is not definitively identified in public literature, its structural class strongly suggests a protein kinase as its likely target.
This guide provides a comparative overview of three prominent methods for independently verifying target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and Kinobeads-based chemical proteomics. It is designed for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate assay for their specific needs.
Comparison of Target Engagement Methodologies
The selection of a target engagement assay depends on various factors, including the nature of the target, the required throughput, and the specific questions being addressed (e.g., affinity, occupancy, or selectivity). The following tables provide a head-to-head comparison of the key methodologies.
Table 1: Qualitative Comparison of Key Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay | Kinobeads (Chemical Proteomics) |
| Principle | Ligand binding increases the thermal stability of the target protein, which is detected as a shift in its melting temperature (Tₘ).[6][7] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.[8] | Competition-based affinity purification. A test compound competes with immobilized, broad-spectrum kinase inhibitors (kinobeads) for binding to kinases in a cell lysate.[1][9] |
| Target Protein | Endogenous, unmodified protein. | Exogenously expressed, NanoLuc® fusion protein.[10] | Endogenous proteins from cell or tissue lysates.[9] |
| Assay Format | Intact cells or cell lysates.[7] | Live cells. | Cell or tissue lysates.[11] |
| Readout | Western Blot, ELISA, AlphaLISA®, HTRF®, or Mass Spectrometry.[12] | Luminescence/Fluorescence plate reader.[13] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] |
| Throughput | Low (Western Blot) to High (plate-based readouts).[14] | High; compatible with 384-well and 1536-well formats.[14] | Low to Medium; dependent on MS instrument time.[15] |
| Key Advantage | Label-free; works with endogenous proteins in intact cells, preserving the native environment.[6][7] | Real-time measurement in live cells; allows for determination of intracellular affinity and residence time.[16][17] | Unbiased, proteome-wide selectivity profiling; identifies on- and off-targets simultaneously.[1][9] |
| Key Limitation | Not all ligand binding events cause a detectable thermal shift. Lower throughput for Western Blot-based detection.[17] | Requires genetic modification of the target protein and development of a specific fluorescent tracer. Potential for false negatives if the compound is not competitive with the tracer.[10][17] | Performed in lysates, which disrupts cellular integrity and organization. Limited to ATP-competitive inhibitors.[9] |
Table 2: Quantitative Data Comparison
| Parameter | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay | Kinobeads (Chemical Proteomics) |
| Primary Output | ΔTₘ (or ΔTagg) : The change in the melting temperature of the target protein upon compound binding. | BRET Ratio : Ratio of acceptor emission to donor emission. | Protein Abundance Ratio : Ratio of protein bound to beads in the presence vs. absence of the compound. |
| Derived Metric | EC₅₀ : From Isothermal Dose-Response (ITDR) experiments, reflecting the concentration for half-maximal stabilization.[18] | IC₅₀ : Concentration of compound that displaces 50% of the fluorescent tracer, reflecting intracellular affinity.[19] | Kdapp (apparent Kd) : Calculated from dose-response curves, indicating binding affinity in the lysate.[20] |
| Example Data (FGFR Target) | A thermal shift (ΔTₘ) of several degrees Celsius would indicate stabilization and target engagement. | For an FGFR1 inhibitor, reported IC₅₀ values can be in the low nanomolar range (e.g., 1-10 nM).[19][21] | For the FGFR inhibitor AZD-4547, Kdapp values in the low nanomolar range have been observed.[20] |
| Data Interpretation | A larger ΔTₘ or a lower ITDR EC₅₀ indicates stronger target engagement.[18] | A lower IC₅₀ value indicates higher affinity for the target in living cells.[19] | A lower Kdapp value indicates a stronger interaction with the target kinase. Can rank selectivity across the kinome.[20] |
Experimental Protocols and Workflows
The following sections provide detailed methodologies for the three key assays.
Experimental Workflow for Target Engagement Verification
The general workflow for verifying target engagement involves several key stages, from initial cell culture to final data analysis. The specific steps vary depending on the chosen methodology.
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol describes a standard CETSA experiment with Western blot detection to generate a thermal melt curve.
-
Cell Culture and Treatment :
-
Culture cells of interest (e.g., a cancer cell line expressing the target kinase) to approximately 80% confluency.
-
Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS or culture medium containing the test compound (e.g., this compound at a final concentration of 10 µM) or vehicle (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C.[6]
-
-
Heat Shock :
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes using a PCR thermocycler. Include a non-heated control (37°C or room temperature).[6][18]
-
Immediately cool the samples on ice for 3 minutes.[6]
-
-
Cell Lysis :
-
Separation of Soluble Fraction :
-
Western Blot Analysis :
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample (e.g., using a BCA assay) and normalize all samples to the same concentration.
-
Separate the protein samples via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein.
-
Incubate with an appropriate HRP- or fluorophore-conjugated secondary antibody and visualize the bands.[18][22]
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
For each treatment group (vehicle and compound), plot the percentage of soluble protein remaining (relative to the non-heated control) against the temperature to generate melt curves.
-
The shift in the midpoint of the curve (Tₘ or Tagg) between the vehicle and compound-treated samples (ΔTₘ) indicates target stabilization.[18]
-
NanoBRET™ Target Engagement Protocol
This protocol outlines the steps for a competitive displacement NanoBRET™ assay.
-
Cell Preparation and Transfection :
-
Culture HEK293 cells (or another suitable cell line) in appropriate media.
-
Prepare a transfection complex containing a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., FGFR1-NanoLuc®), carrier DNA, and a transfection reagent like FuGENE® HD.[21][23]
-
Add the transfection complex to cells and incubate for 18-24 hours to allow for protein expression.[23]
-
-
Assay Plate Preparation :
-
Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium. Dispense into a white, 384-well assay plate.
-
-
Cell Seeding and Tracer Addition :
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Prepare a cell/tracer mix by adding the fluorescent NanoBRET™ tracer (at a predetermined optimal concentration) to the cell suspension.
-
Dispense the cell/tracer mix into the assay plate containing the test compound.[19]
-
-
Equilibration :
-
Luminescence Reading :
-
Prepare the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor in Opti-MEM®.
-
Add the substrate/inhibitor mix to each well.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).[23]
-
-
Data Analysis :
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.
-
Normalize the data to vehicle (DMSO) controls.
-
Plot the normalized BRET ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[19]
-
Kinobeads-Based Proteomics Protocol
This protocol describes a competitive binding experiment using kinobeads and LC-MS/MS analysis.
-
Cell Lysis :
-
Grow cells to a high density and harvest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by high-speed centrifugation (e.g., 100,000 x g) to remove insoluble material. Determine the protein concentration.[11]
-
-
Compound Incubation :
-
Kinobeads Pulldown :
-
Washing and Digestion :
-
LC-MS/MS Analysis :
-
Collect the peptides and desalt them using StageTips or a similar method.
-
Analyze the peptide mixtures by nanoflow liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).[15]
-
-
Data Analysis :
-
Process the raw MS data using a software platform like MaxQuant. Identify and quantify proteins based on their peptide intensities across the different treatment conditions.[20]
-
For each identified kinase, calculate the ratio of its abundance in the compound-treated sample versus the vehicle control.
-
Plot these ratios against the compound concentration and fit to a dose-response curve to calculate an apparent dissociation constant (Kdapp) for each drug-protein interaction.[20]
-
Relevant Signaling Pathway
Given that the 1H-pyrrolo[2,3-b]pyridine scaffold is a common component of FGFR inhibitors, understanding the FGFR signaling pathway is relevant for interpreting downstream functional effects of target engagement.[1] Aberrant activation of this pathway is implicated in various cancers.[19]
References
- 1. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. annualreviews.org [annualreviews.org]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 10. protocols.io [protocols.io]
- 11. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 14. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 17. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. carnabio.com [carnabio.com]
- 20. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. eubopen.org [eubopen.org]
Safety Operating Guide
Proper Disposal of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to its potential hazards, this compound should be managed as hazardous waste. The following guide provides essential information for its safe handling and disposal.
Hazard and Safety Data Summary
| Hazard Classification | Precautionary Statement | GHS Pictogram |
| Acute Toxicity, Oral (Harmful if swallowed) | P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | GHS07 |
| Skin Irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | GHS07 |
| Eye Irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | GHS07 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | GHS07 |
Experimental Protocol for Disposal
The proper disposal of this compound should be conducted in a designated laboratory area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Materials:
-
Waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Spill containment materials (e.g., absorbent pads)
Procedure:
-
Waste Identification and Segregation:
-
Container Management:
-
Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name, "this compound," and indicate the hazards (e.g., "Toxic," "Irritant").
-
Record the date when the first waste is added to the container.
-
-
Waste Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7][9]
-
Keep the container closed at all times, except when adding waste.[6][7][9]
-
Do not exceed the accumulation limits for your facility's SAA (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste).[6][7]
-
-
Disposal Request:
-
Once the container is full or has been in the SAA for the maximum allowed time (often up to 12 months), arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[6][7]
-
Complete and submit a hazardous waste disposal form as required by your institution.[6]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[8][10]
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be managed as hazardous waste unless they are triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.
-
If the compound is determined to be acutely toxic (a "P-listed" waste), the empty container must be managed as hazardous waste without rinsing.[6]
-
Disposal Workflow
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. odu.edu [odu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acs.org [acs.org]
Essential Safety and Operational Guide for 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
This guide provides crucial safety and logistical information for handling 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. The recommendations are based on safety data for structurally related compounds and general best practices for handling laboratory chemicals, in the absence of a specific Safety Data Sheet (SDS) for the named compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar chemical structures, this compound should be handled as a hazardous substance. Potential hazards include skin irritation, serious eye irritation, respiratory irritation, and harm if swallowed[1][2][3][4]. Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or explosion.[2][5][6][7] | To prevent eye contact that can cause serious irritation. |
| Hand Protection | Chemical-resistant disposable nitrile gloves.[5] For extended contact or handling of larger quantities, consider double-gloving or using heavier-duty gloves. | To avoid skin contact, as similar compounds can cause skin irritation.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[2][8] If dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator is required.[5][9] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1] |
| Protective Clothing | A flame-resistant laboratory coat, fully buttoned.[5][7] | To prevent contamination of personal clothing. |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[5][7] | To protect against spills. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Operational and Disposal Plans
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[8]
-
The storage area should be secured and accessible only to authorized personnel.
Spill Management:
-
Evacuate the immediate area and ensure adequate ventilation.[1]
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]
-
For liquid spills, absorb with an inert material such as sand or vermiculite.[1][3]
-
Collect all contaminated materials into a sealed, labeled container for hazardous waste disposal.[1][10]
-
Clean the spill area thoroughly.
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.[8][10]
-
It is recommended to dissolve or mix the material with a combustible solvent to prepare for incineration.[10]
-
Dispose of all chemical waste through a licensed and approved waste disposal service in accordance with federal, state, and local regulations.[10] Do not discharge into drains or the environment.[1][3]
First Aid Measures
Table 2: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[2] |
Logical Relationship for PPE Selection
The selection of appropriate PPE is directly dependent on the identified hazards of the chemical.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. hazmatschool.com [hazmatschool.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
